molecular formula C10H18N2O4 B1329527 1,4-Bis(2-carboxyethyl)piperazine CAS No. 5649-49-0

1,4-Bis(2-carboxyethyl)piperazine

Cat. No.: B1329527
CAS No.: 5649-49-0
M. Wt: 230.26 g/mol
InChI Key: WCJNJOOLQWJKLU-UHFFFAOYSA-N
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Description

1,4-Bis(2-carboxyethyl)piperazine is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(2-carboxyethyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c13-9(14)1-3-11-5-7-12(8-6-11)4-2-10(15)16/h1-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJNJOOLQWJKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205032
Record name Piperazine-1,4-dipropionic acid
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5649-49-0
Record name 1,4-Piperazinedipropanoic acid
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Record name Piperazine-1,4-dipropionic acid
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Record name Piperazine-1,4-dipropionic acid
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Record name Piperazine-1,4-dipropionic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis protocols for 1,4-Bis(2-carboxyethyl)piperazine, a valuable building block in pharmaceutical and materials science. This document details two principal synthetic routes, offering step-by-step experimental procedures, comparative quantitative data, and a logical workflow diagram to aid in laboratory-scale production.

Introduction

This compound, also known as piperazine-1,4-dipropanoic acid, is a symmetrical dicarboxylic acid derivative of piperazine. Its rigid heterocyclic core, coupled with the flexible carboxylic acid side chains, makes it an attractive component in the design of various molecules, including metal-organic frameworks, polymers, and pharmacologically active agents. The synthesis of this compound is primarily achieved through two reliable methods: a direct one-step reaction of piperazine with acrylic acid, and a two-step process involving the Michael addition of piperazine to an acrylate ester followed by hydrolysis. This guide will explore both methodologies in detail.

Synthetic Protocols

Two primary methods for the synthesis of this compound are presented below.

Method 1: Direct Synthesis from Piperazine and Acrylic Acid

This method involves the direct double Michael addition of piperazine to acrylic acid. It is a straightforward, one-pot synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq) in a suitable solvent such as water or ethanol.

  • Reagent Addition: Slowly add acrylic acid (2.2 eq) to the piperazine solution. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Method 2: Two-Step Synthesis via Diethyl Ester Intermediate

This approach involves the synthesis of the diethyl ester of the target molecule, followed by its hydrolysis to the dicarboxylic acid. This method can offer better control over the reaction and potentially higher purity of the final product.

Step 2a: Synthesis of Diethyl 1,4-piperazinedipropionate

This step is a double Michael addition of piperazine to ethyl acrylate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 eq) in a solvent like ethanol or acetonitrile.

  • Reagent Addition: Add ethyl acrylate (2.2 eq) dropwise to the piperazine solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux for 6 to 12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude diethyl 1,4-piperazinedipropionate can be purified by vacuum distillation or column chromatography on silica gel.

Step 2b: Hydrolysis of Diethyl 1,4-piperazinedipropionate

The diester intermediate is hydrolyzed to the final dicarboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified diethyl 1,4-piperazinedipropionate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add an excess of a base, such as sodium hydroxide (2.5 eq) or potassium hydroxide, to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2 to 4 hours, or until the hydrolysis is complete as indicated by TLC.

  • Work-up and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether to remove any unreacted ester. Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the dicarboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes the key quantitative data for the two synthesis protocols, allowing for a direct comparison.

ParameterMethod 1: Direct SynthesisMethod 2: Two-Step Synthesis
Starting Materials Piperazine, Acrylic AcidPiperazine, Ethyl Acrylate, Base (e.g., NaOH)
Key Intermediate NoneDiethyl 1,4-piperazinedipropionate
Reaction Time 4 - 8 hoursStep 2a: 6 - 12 hours; Step 2b: 2 - 4 hours
Reaction Temperature RefluxStep 2a: Room Temp. to Reflux; Step 2b: Reflux
Typical Solvents Water, EthanolStep 2a: Ethanol, Acetonitrile; Step 2b: Ethanol/Water
Overall Yield Moderate to GoodGood to High
Purification RecrystallizationVacuum Distillation/Chromatography, Recrystallization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the two primary synthesis routes for this compound.

Synthesis_Workflow cluster_method1 Method 1: Direct Synthesis cluster_method2 Method 2: Two-Step Synthesis M1_Start Piperazine + Acrylic Acid M1_Reaction Michael Addition (Reflux, 4-8h) M1_Start->M1_Reaction M1_Product This compound M1_Reaction->M1_Product M2_Start Piperazine + Ethyl Acrylate M2_Step1_Reaction Michael Addition (RT-Reflux, 6-12h) M2_Start->M2_Step1_Reaction M2_Intermediate Diethyl 1,4-piperazinedipropionate M2_Step1_Reaction->M2_Intermediate M2_Step2_Reaction Alkaline Hydrolysis (Reflux, 2-4h) M2_Intermediate->M2_Step2_Reaction M2_Product This compound M2_Step2_Reaction->M2_Product

Caption: Synthetic routes to this compound.

1,4-Bis(2-carboxyethyl)piperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropanoic acid, is a dicarboxylic acid derivative of piperazine. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The introduction of two carboxyethyl groups at the 1 and 4 positions of the piperazine ring imparts specific physicochemical properties that can influence its biological activity and potential applications in drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound.

Chemical Properties and Structure

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5649-49-0[3]
Molecular Formula C10H18N2O4[3]
Molecular Weight 230.26 g/mol [3]
IUPAC Name 3-[4-(2-carboxyethyl)piperazin-1-yl]propanoic acid[3]
Synonyms 1,4-Piperazinedipropanoic acid, Piperazine-1,4-dipropionic acid[3]
SMILES C1CN(CCN1CCC(=O)O)CCC(=O)O[3]
Predicted LogP -1.76[3]
Predicted pKa1 Not Available
Predicted pKa2 Not Available
Melting Point Not Available
Boiling Point Not Available
Water Solubility Not Available

The predicted LogP value of -1.76 suggests that this compound is likely to be highly soluble in water. The pKa values for the two carboxylic acid groups and the two nitrogen atoms of the piperazine ring are crucial for understanding its ionization state at physiological pH. While specific experimental pKa values for this compound are not available, the pKa values of piperazine itself are approximately 5.35 and 9.73.[4] The presence of the electron-withdrawing carboxyethyl groups is expected to lower the basicity of the piperazine nitrogens.

Structure

The structure of this compound consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. Each nitrogen atom is substituted with a 2-carboxyethyl group (-CH2CH2COOH).

Logical Relationship of Structural Components

piperazine Piperazine Ring nitrogen1 Nitrogen 1 piperazine->nitrogen1 contains nitrogen4 Nitrogen 4 piperazine->nitrogen4 contains carboxyethyl1 2-Carboxyethyl Group 1 nitrogen1->carboxyethyl1 is bonded to carboxyethyl2 2-Carboxyethyl Group 2 nitrogen4->carboxyethyl2 is bonded to carboxylic_acid1 Carboxylic Acid 1 carboxyethyl1->carboxylic_acid1 contains carboxylic_acid2 Carboxylic Acid 2 carboxyethyl2->carboxylic_acid2 contains

Caption: Structural hierarchy of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, a plausible synthetic route would involve the reaction of piperazine with acrylic acid or a suitable derivative.

General Synthetic Approach: Michael Addition

A common method for the N-alkylation of amines like piperazine is the Michael addition reaction. This would involve the addition of piperazine to two equivalents of an acrylic acid derivative.

Hypothetical Experimental Workflow

start Start reactants Piperazine + 2 eq. Acrylic Acid start->reactants solvent Choose appropriate solvent (e.g., water, ethanol) reactants->solvent reaction Reaction under controlled temperature solvent->reaction workup Reaction work-up (e.g., pH adjustment, extraction) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End Product characterization->end

Caption: A potential workflow for the synthesis of the target compound.

Detailed Hypothetical Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent such as water or ethanol.

  • Addition of Reagent: Slowly add two molar equivalents of acrylic acid to the piperazine solution. The reaction is exothermic, so cooling may be necessary to maintain a controlled temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period to ensure the completion of the double Michael addition.

  • Work-up: After the reaction is complete, the pH of the solution can be adjusted to precipitate the product. The crude product can then be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to obtain the final product with high purity.

  • Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activities and Applications in Drug Development

The biological activities of this compound have not been specifically detailed in the available literature. However, the broader class of piperazine derivatives exhibits a wide range of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[3][5][6]

The presence of two carboxylic acid moieties suggests that this compound could act as a linker or a scaffold in the design of more complex molecules. The carboxylic acid groups can be functionalized to attach other pharmacophores, potentially leading to the development of novel therapeutic agents.

The piperazine scaffold itself is known to be a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Therefore, derivatives of this compound could be explored for a variety of therapeutic areas.

Potential Drug Development Workflow

start Lead Compound This compound derivatization Chemical Derivatization (e.g., amide coupling) start->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_op Lead Optimization hit_id->lead_op preclinical Preclinical Studies lead_op->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for utilizing the compound in drug discovery.

Conclusion

This compound is a piperazine derivative with two carboxylic acid functional groups. While specific experimental data on its physicochemical properties and biological activities are limited, its structural features suggest potential as a versatile building block in medicinal chemistry and drug discovery. The high predicted water solubility and the presence of functionalizable carboxylic acid groups make it an interesting candidate for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, develop robust synthetic protocols, and explore its potential biological activities.

References

An In-depth Technical Guide to 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(2-carboxyethyl)piperazine, a bifunctional molecule increasingly utilized in the field of targeted protein degradation. This document details its chemical identifiers, physical and chemical properties, and its emerging role in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Identifiers and Properties

This compound, also known by its IUPAC name 3,3'-(piperazine-1,4-diyl)dipropanoic acid, is a symmetrical dicarboxylic acid derivative of piperazine. Its unique structure, featuring a central piperazine ring flanked by two propanoic acid moieties, imparts specific physicochemical properties that are advantageous in medicinal chemistry.

IdentifierValueSource
CAS Number 5649-49-0[1][2]
IUPAC Name 3,3'-(piperazine-1,4-diyl)dipropanoic acid[1]
Molecular Formula C₁₀H₁₈N₂O₄[3]
Molecular Weight 230.26 g/mol [3]
Canonical SMILES C(CN1CCN(CC1)CCC(=O)O)C(=O)O[4]
PubChem CID 79733[4]

Synthesis and Characterization

A study on the recrystallization of 3-[4-(2-carboxyethyl)piperazin-1-yl]propionic acid provides some insight into its handling and purification. In this process, the compound was dissolved in ethanol, and upon the addition of pyridine and standing at room temperature, colorless block crystals were obtained.[5] This suggests that standard crystallization techniques can be employed for its purification.

Application in Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound in drug development is as a linker molecule in the synthesis of PROTACs.[1][2][3][6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][9][10]

The linker component of a PROTAC is crucial as it dictates the spatial orientation of the two binding ligands (one for the target protein and one for the E3 ligase) and influences the overall physicochemical properties of the molecule, such as solubility and cell permeability.[6][9] Piperazine-containing linkers, like this compound, are favored for their ability to impart rigidity to the linker, which can enhance the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][9] Furthermore, the basic nitrogen atoms in the piperazine ring can be protonated, which can improve the aqueous solubility of the PROTAC.[9][10][]

The dicarboxylic acid functionality of this compound provides two points of attachment for further chemical modification, allowing for the straightforward covalent linkage to the target protein ligand and the E3 ligase ligand through amide bond formation.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC utilizing a piperazine-based linker is a modular process.

PROTAC_Synthesis_Workflow Target_Ligand Target Protein Ligand (with reactive group) Coupling1 Amide Coupling Target_Ligand->Coupling1 Linker This compound Linker->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group) Coupling2 Amide Coupling E3_Ligand->Coupling2 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification

A generalized workflow for the synthesis of a PROTAC molecule.

Potential Involvement in Signaling Pathways

While direct studies on the effects of this compound on specific signaling pathways are limited, the broader class of piperazine derivatives has been implicated in the modulation of several key cellular signaling cascades relevant to cancer and other diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] Several studies have demonstrated that piperazine-containing compounds can inhibit this pathway, suggesting a potential therapeutic application in oncology.[13][14][15][16] Given its role as a PROTAC linker, PROTACs constructed with this compound could be designed to target and degrade key components of the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Degradation Protein Degradation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PROTAC PROTAC with Piperazine Linker PROTAC->Akt Targets for Degradation Nrf2_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Degradation Protein Degradation Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates PROTAC PROTAC with Piperazine Linker PROTAC->Nrf2 Targets for Degradation

References

A Technical Guide to 1,4-Bis(2-carboxyethyl)piperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 1,4-Bis(2-carboxyethyl)piperazine, a piperazine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its fundamental chemical properties, potential synthetic approaches, and relevant analytical methodologies.

Core Chemical Properties

This compound is a dicarboxylic acid derivative of piperazine. Its chemical structure, characterized by a central piperazine ring with two carboxyethyl arms, imparts specific physicochemical properties relevant to its application in scientific research.

Quantitative Data Summary

The fundamental quantitative data for this compound is summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C10H18N2O4PubChem[1]
Molecular Weight 230.26 g/mol PubChem[1]
CAS Number 5649-49-0ChemicalBook[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for related piperazine derivatives can be adapted. These methods typically involve the N-alkylation of the piperazine ring.

General Synthesis Approach for N-Substituted Piperazines

A common method for the synthesis of N-substituted piperazines involves the reaction of piperazine with an appropriate alkylating agent. In the case of this compound, this would likely involve the reaction of piperazine with a protected form of 3-halopropanoic acid or acrylic acid ester, followed by deprotection.

A generalized procedure for the synthesis of a 1,4-disubstituted piperazine derivative is as follows:

  • Reaction Setup: A mixture of the starting piperazine, a suitable solvent (e.g., acetonitrile), and a base (e.g., potassium carbonate) is prepared in a reaction vessel.

  • Addition of Alkylating Agent: The chosen alkylating agent is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically heated under reflux for a specified period to drive the reaction to completion.

  • Workup and Purification: After the reaction is complete, the mixture is washed with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by evaporation. The resulting crude product is then purified, often using silica gel column chromatography.

The structure of the final product is typically confirmed using analytical techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Analytical Methodologies

The characterization and quantification of piperazine and its derivatives are crucial for quality control and research purposes. Various analytical methods can be employed.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine derivatives. A specific method for detecting piperazine in an active pharmaceutical ingredient involves chemical derivatization to form a UV-active compound, allowing for detection at low levels using standard HPLC-UV instrumentation.[3] Reverse-phase HPLC methods are also applicable for the separation of piperazine derivatives.[4]

Other chromatographic techniques that have been reported for the analysis of piperazine include:

  • Gas Chromatography (GC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized chemical compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Structural Elucidation cluster_2 Purity and Physicochemical Analysis cluster_3 Biological and Functional Assays Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay X-ray Crystallography (for single crystals) Purification->XRay HPLC HPLC/UPLC Analysis Purification->HPLC MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Studies Purification->Solubility InVitro In Vitro Assays HPLC->InVitro Solubility->InVitro InVivo In Vivo Studies InVitro->InVivo

Workflow for Chemical Compound Characterization.

References

An In-depth Technical Guide on the Solubility and Stability of 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropionic acid, is a dicarboxylic acid derivative of piperazine. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide provides a comprehensive overview of the experimental protocols and methodologies required to determine these crucial physicochemical properties. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to assess the solubility and stability of this and similar molecules.

The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities.[1][2] The solubility and stability of such compounds are critical parameters that influence their behavior in biological systems and their viability as drug candidates.[3][4] This guide outlines standardized procedures for generating reliable and reproducible data.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability.[3] Solubility can be classified as either thermodynamic or kinetic. Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, while kinetic solubility measures the concentration of a compound that remains in solution after a rapid precipitation assay.[5][6]

Experimental Protocols for Solubility Assessment

1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6] It involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.

  • Materials:

    • This compound (solid)

    • Solvent of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, organic solvents)

    • Vials with screw caps

    • Orbital shaker or thermomixer

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • Analytical instrumentation (e.g., HPLC-UV, LC-MS)[7]

  • Procedure:

    • Add an excess amount of solid this compound to a vial.

    • Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4).[6]

    • Seal the vials and place them in a thermomixer or orbital shaker at a controlled temperature (e.g., 25°C or 37°C).[5][6]

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[6]

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it to remove any remaining solid particles.[7]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.[5][7]

2. Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility is often used in early drug discovery for rapid assessment of a large number of compounds.[5][8][9] This method involves dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer.

  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mM)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Microtiter plates (96- or 384-well)

    • Plate reader (nephelometer or UV spectrophotometer)[5][8]

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.[9]

    • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[8]

    • Add the aqueous buffer to each well to achieve the desired final concentration.[8]

    • Mix the contents and incubate for a specified period (e.g., 1-2 hours) at a controlled temperature.[5][8]

    • Measure the solubility either by nephelometry (light scattering from precipitated particles) or by UV absorbance after filtering out the precipitate.[5][8]

Data Presentation for Solubility

The results of solubility experiments should be recorded in a structured format to allow for easy comparison.

Table 1: Thermodynamic Solubility of this compound
Solvent System pH Temperature (°C) Solubility (µg/mL)
Water~7.025Experimental Data
PBS5.037Experimental Data
PBS7.437Experimental Data
Simulated Gastric Fluid1.237Experimental Data
Simulated Intestinal Fluid6.837Experimental Data
Table 2: Kinetic Solubility of this compound
Aqueous Buffer pH Kinetic Solubility (µM)
PBS7.4Experimental Data
Tris Buffer8.0Experimental Data

Visualization of Solubility Workflow

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_start Add excess solid to solvent thermo_shake Shake for 24-48h at constant T thermo_start->thermo_shake thermo_separate Centrifuge and filter thermo_shake->thermo_separate thermo_quantify Quantify by HPLC/LC-MS thermo_separate->thermo_quantify thermo_end Determine solubility (µg/mL) thermo_quantify->thermo_end kinetic_start Prepare DMSO stock solution kinetic_add Add stock to aqueous buffer in plate kinetic_start->kinetic_add kinetic_incubate Incubate for 1-2h kinetic_add->kinetic_incubate kinetic_measure Measure by nephelometry or UV-Vis kinetic_incubate->kinetic_measure kinetic_end Determine solubility (µM) kinetic_measure->kinetic_end

Caption: Workflows for thermodynamic and kinetic solubility determination.

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11] Forced degradation (stress testing) is a critical component of stability studies, used to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13][14][15]

Experimental Protocols for Stability Studies

Forced Degradation Study

A forced degradation study exposes the compound to stress conditions that are more severe than accelerated stability conditions to generate degradation products.[12][13][16] The goal is typically to achieve 5-20% degradation of the active substance.[12][14]

  • Materials:

    • This compound

    • Hydrochloric acid (e.g., 0.1 M HCl)

    • Sodium hydroxide (e.g., 0.1 M NaOH)[12]

    • Hydrogen peroxide (e.g., 3% H₂O₂)

    • Stability chambers (for thermal and photolytic stress)

    • Validated stability-indicating analytical method (e.g., HPLC with a photodiode array detector)

  • Procedure: A solution of this compound is subjected to the following conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified time.[12]

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature.[12]

    • Oxidation: Treat with 3% H₂O₂ at room temperature.[14]

    • Thermal Degradation: Expose the solid compound and a solution to high heat (e.g., 70-80°C).[12]

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/m²).[12][17]

Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

ICH Stability Study

Long-term stability studies are conducted under conditions recommended by the International Council for Harmonisation (ICH) to establish a re-test period or shelf life.[10][11][17][18]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (for 12 months or longer)[10][17]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (for 6 months)[10][17]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (for 6 months)[10][17]

  • Procedure:

    • Package the solid this compound in a suitable container closure system.

    • Place samples in stability chambers under the specified conditions.

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[17]

    • Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation for Stability

Stability data should be tabulated to track changes over time and under different conditions.

Table 3: Forced Degradation of this compound
Stress Condition Time (hours) Assay of Parent Compound (%) Major Degradation Products (Area %)
0.1 M HCl, 60°C24Experimental DataExperimental Data
0.1 M NaOH, 25°C24Experimental DataExperimental Data
3% H₂O₂, 25°C24Experimental DataExperimental Data
Heat (80°C, solid)48Experimental DataExperimental Data
Light (ICH Q1B)-Experimental DataExperimental Data
Table 4: Accelerated Stability of this compound (40°C/75% RH)
Time Point (Months) Appearance Assay (%) Total Impurities (%)
0White Powder99.80.15
1Experimental DataExperimental DataExperimental Data
3Experimental DataExperimental DataExperimental Data
6Experimental DataExperimental DataExperimental Data

Visualization of Stability Workflow

G cluster_forced_degradation Forced Degradation Workflow start Prepare solutions of compound hydrolysis Hydrolysis (Acid & Base) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analyze Analyze by Stability-Indicating HPLC hydrolysis->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products analyze->identify pathway Establish Degradation Pathways identify->pathway

Caption: Workflow for a forced degradation study.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides the necessary framework for any researcher to generate this critical information. By following the detailed experimental protocols for thermodynamic and kinetic solubility, as well as forced degradation and long-term stability studies, professionals in the field can thoroughly characterize the physicochemical properties of this compound. The provided table structures and workflow diagrams serve as practical tools for planning experiments and organizing the resulting data, ultimately supporting informed decisions in research and drug development.

References

Spectroscopic Analysis of 1,4-Bis(2-carboxyethyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,4-Bis(2-carboxyethyl)piperazine, a molecule of interest in pharmaceutical research and development. The document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a predictive analysis based on the well-characterized analog, 1,4-Bis(2-hydroxyethyl)piperazine. This guide is intended for researchers, scientists, and professionals in drug development who are involved in the synthesis, characterization, and analysis of piperazine derivatives.

Introduction

This compound, also known as piperazine-1,4-dipropanoic acid, is a symmetrical molecule featuring a central piperazine ring substituted at both nitrogen atoms with propanoic acid chains. Its structure lends itself to applications as a linker in coordination polymers, a building block in the synthesis of more complex molecules, and as a potential pharmacophore in drug design. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structure in any research or development setting.

Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed predictive analysis. The predicted data is derived from the known spectroscopic characteristics of the closely related compound, 1,4-Bis(2-hydroxyethyl)piperazine, and fundamental principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The symmetry of this compound will result in a relatively simple NMR spectrum.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~3.4 - 3.6Triplet4H-N-CH₂ -CH₂-COOHThe methylene group attached to the nitrogen is expected to be deshielded by the electron-withdrawing nature of the nitrogen atom.
~2.8 - 3.0Triplet4H-N-CH₂-CH₂ -COOHThis methylene group is adjacent to the carbonyl group of the carboxylic acid, which will also cause a downfield shift.
~2.6 - 2.8Broad Singlet8HPiperazine ring protonsThe four equivalent methylene groups of the piperazine ring are expected to give a single, potentially broad, signal due to conformational exchange.

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: D₂O

Chemical Shift (δ) ppmAssignmentRationale
~175 - 180C =OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~55 - 60-N-CH₂ -CH₂-COOHThe carbon atom directly attached to the nitrogen is deshielded.
~50 - 55Piperazine ring carbonsThe equivalent carbon atoms of the piperazine ring will produce a single signal.
~30 - 35-N-CH₂-CH₂ -COOHThe methylene carbon adjacent to the carbonyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid groups.

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch of the carboxylic acid (hydrogen-bonded)
2900 - 3000MediumC-H stretch (aliphatic)
~1710StrongC=O stretch of the carboxylic acid
1100 - 1300MediumC-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data (Predicted)

m/zInterpretation
230.12[M]⁺, Molecular ion
157.09[M - COOH - CH₂]⁺
114.09[M - 2(CH₂COOH)]⁺
85.07[Piperazine ring fragment]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of accurate mass measurements (e.g., TOF, Orbitrap) to confirm the elemental composition.

Workflow and Data Interpretation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Comparison to Prediction NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

An In-depth Technical Guide to 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropionic acid. It covers its synthesis, chemical and physical properties, and its notable applications in the field of coordination chemistry. The information is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Compound Properties

This compound is a flexible dicarboxylic acid ligand. Its structure, featuring a central piperazine ring with two propionic acid arms, allows it to adopt various conformations, making it a versatile building block in the synthesis of coordination polymers.[1]

PropertyValueReference
Molecular Formula C10H18N2O4[2]
Molecular Weight 230.26 g/mol [3]
CAS Number 5649-49-0[3]
IUPAC Name 3,3'-(Piperazine-1,4-diyl)dipropanoic acid[3]
Synonyms 1,4-Piperazinedipropanoic acid[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a Michael addition reaction between piperazine and an acrylic acid derivative. A detailed experimental protocol is provided below, based on established synthetic methods for similar compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine Reaction + Piperazine->Reaction AcrylicAcid Acrylic Acid (2 eq.) AcrylicAcid->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

Experimental Protocol:

A common method for the synthesis of this compound involves the reaction of piperazine with acrylic acid.

  • Materials: Piperazine, acrylic acid, and a suitable solvent such as water or ethanol.

  • Procedure:

    • Dissolve piperazine in the chosen solvent in a reaction flask.

    • Slowly add a stoichiometric excess of acrylic acid to the piperazine solution while stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.

    • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours to ensure the reaction goes to completion.

    • The product can be isolated by precipitation, followed by filtration and washing with a suitable solvent to remove any unreacted starting materials.

    • Further purification can be achieved by recrystallization.

Quantitative Data:

Analytical Characterization

The characterization of this compound can be performed using various spectroscopic and analytical techniques.

Analytical Method Expected Observations
Infrared (IR) Spectroscopy Characteristic peaks for the carboxylic acid O-H and C=O stretching vibrations, as well as C-N stretching from the piperazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR spectra will show signals corresponding to the protons and carbons of the piperazine ring and the ethyl-carboxy arms. The chemical shifts will be indicative of the electronic environment of the nuclei.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be used for the analysis of this compound. A mobile phase containing acetonitrile, water, and an acid such as phosphoric acid is suitable for this purpose.[3]

Applications in Coordination Chemistry

A significant application of this compound is its use as a flexible ligand in the synthesis of coordination polymers. Its ability to adopt different conformations allows for the construction of diverse and interesting supramolecular structures.[1]

Experimental Workflow for the Synthesis of Coordination Polymers:

G Start Start Ligand This compound (H2pdp) Start->Ligand MetalSalt Metal Salt (e.g., Cd(NO3)2, Zn(NO3)2, Cu(NO3)2) Start->MetalSalt Solvent Solvent (e.g., H2O) Start->Solvent Mix Mix and Dissolve Ligand->Mix MetalSalt->Mix Solvent->Mix Reaction Hydrothermal Reaction or Slow Evaporation Mix->Reaction Crystals Formation of Coordination Polymer Crystals Reaction->Crystals Characterization Characterization (X-ray Diffraction, Spectroscopy) Crystals->Characterization End End Characterization->End

Caption: Synthesis of coordination polymers.

Examples of Synthesized Coordination Polymers:

  • Cd2(H2O)2(pdp)(NO3)2: A chain structure where dinuclear cadmium-carboxylate clusters are linked by the pdp2- ligands.[1]

  • Zn2(OH)2(pdp): A layered structure constructed from one-dimensional chains linked by the pdp2- ligands.[1]

  • Cu(pdp)·3H2O: A chain-like structure of single copper centers joined by the pdp2- ligands.[1]

In these structures, the piperazine ring of the ligand can adopt either a stable chair or a less stable boat conformation, influencing the final architecture of the coordination polymer.[1]

Potential in Drug Development

While the direct biological activity or involvement in specific signaling pathways of this compound is not extensively documented in the reviewed literature, its structural motif is of interest in drug development. The piperazine ring is a common scaffold in many biologically active compounds. The dicarboxylic acid functionality of this molecule could be utilized for further chemical modifications, such as the formation of amides or esters, to create a library of derivatives for screening in various biological assays. The flexible nature of the molecule could also be exploited in the design of ligands for specific biological targets.

Logical Relationship for Drug Discovery Application:

G Start This compound Modification Chemical Modification (e.g., Amidation, Esterification) Start->Modification Library Library of Derivatives Modification->Library Screening Biological Screening Assays Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow.

This guide provides a foundational understanding of this compound based on the current scientific literature. Further research into its biological properties and applications could reveal new opportunities for this versatile molecule.

References

An In-depth Technical Guide to the Safety and Handling of 1,4-Bis(2-carboxyethyl)piperazine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for use by qualified professionals, such as researchers, scientists, and drug development experts. The information contained herein is compiled from publicly available sources and is provided for informational purposes only. No specific safety and toxicology data is available for 1,4-Bis(2-carboxyethyl)piperazine. Therefore, this guide draws upon information from the parent compound, piperazine, and its derivatives to provide a comprehensive overview of potential hazards and recommended safety protocols. All users should conduct their own risk assessments and consult original Safety Data Sheets (SDS) for the specific chemicals they are handling.

Introduction

This compound, also known as piperazine-1,4-dipropanoic acid, is a piperazine derivative with carboxylic acid functional groups. Due to the lack of specific toxicological and safety data for this compound, this guide provides a detailed examination of the safety and handling considerations for the parent compound, piperazine, and a non-hazardous analogue, Piperazine-1,4-dipropanesulphonic acid (PIPPS). This comparative approach allows for an informed, albeit conservative, risk assessment for this compound.

Hazard Identification and Comparison

The safety profile of piperazine derivatives can vary significantly based on their functional groups. Piperazine itself is classified as a hazardous substance with several associated risks. In contrast, derivatives such as Piperazine-1,4-dipropanesulphonic acid are not classified as hazardous, suggesting that the addition of certain functional groups can mitigate the hazards of the piperazine core.

Table 1: Hazard Classification Comparison
Hazard ClassificationPiperazinePiperazine-1,4-dipropanesulphonic acid
Flammable SolidsCategory 1[1]Not Classified[2][3]
Skin Corrosion/IrritationCategory 1B (Causes severe skin burns)[1]Not Classified[2][3]
Serious Eye Damage/IrritationCategory 1 (Causes serious eye damage)[1]Not Classified[2][3]
Respiratory SensitizationCategory 1 (May cause allergy or asthma symptoms)[1]Not Classified[2][3]
Skin SensitizationCategory 1 (May cause an allergic skin reaction)[1]Not Classified[2][3]
Reproductive ToxicityCategory 2 (Suspected of damaging fertility or the unborn child)[1]Not Classified[2][3]
Acute Toxicity (Oral)Harmful if swallowed[4]Not Classified[2][3]

Toxicological Data

Toxicological data for piperazine indicates a range of effects, from low acute toxicity to neurotoxicity at high doses. The lack of data for this compound necessitates a cautious approach, assuming a hazard profile similar to or less than that of piperazine until specific data becomes available.

Table 2: Summary of Toxicological Data for Piperazine
EndpointSpeciesRouteValueReference
LD50RabbitDermal8300 mg/kg bw[5]
LC50MouseInhalation5400 mg/m³/2 hours[5]
Probable Oral Lethal DoseHumanOral5-15 g/kg[5]
Acute LOAEL (Neurotoxicity)HumanOral110 mg/kg[5]
Repeated Dose LOAELHumanOral~30 mg/kg bw/day[5]

Experimental Protocols

Detailed experimental protocols for toxicological and safety assessments are extensive and beyond the scope of this guide. However, key methodologies cited in the safety data for piperazine and its derivatives are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, dermal toxicity studies are often conducted based on OECD Test Guideline 402.[5]

First-Aid Measures

Given the potential for hazards similar to piperazine, the following first-aid measures are recommended as a precautionary approach for handling this compound.

Table 3: Recommended First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] For severe exposure, as with piperazine, immediate medical attention is required.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

  • Handling: Handle in a well-ventilated place, preferably under a fume hood.[6] Wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid the formation of dust and aerosols.[6] Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on the potential hazards of piperazine.

  • Eye/Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a general workflow for the safe handling of a chemical with unknown or limited safety data, such as this compound.

SafeHandlingWorkflow General Safe Chemical Handling Workflow A Receipt of Chemical B Review Available Safety Data (SDS) A->B Inspect Container C Assess Risks for Planned Experiment B->C Identify Hazards D Select Appropriate PPE C->D Based on Hazards E Prepare Work Area (Fume Hood, Spill Kit) D->E F Chemical Handling (Weighing, Dispensing) E->F G Perform Experiment F->G Proceed with Caution H Decontaminate Work Area and Equipment G->H Upon Completion I Segregate and Label Chemical Waste H->I J Store or Dispose of Chemical I->J Follow Institutional Protocols

Caption: A logical workflow for the safe handling of chemicals with limited safety data.

Conclusion

References

An In-depth Technical Guide on 1,4-Bis(2-carboxyethyl)piperazine Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on 1,4-bis(2-carboxyethyl)piperazine and its derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on closely related analogues, particularly piperazine-dicarboxylic acid derivatives, to infer potential synthetic routes, biological activities, and mechanisms of action.

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties and synthetic tractability have made it a privileged structure in drug discovery.[2] This guide focuses on 1,4-disubstituted piperazine derivatives carrying acidic functionalities, with a particular emphasis on analogues of this compound. While specific data on this exact molecule is scarce, extensive research on related piperazine-dicarboxylic acids, particularly as N-methyl-D-aspartate (NMDA) receptor antagonists, provides a strong foundation for understanding their potential therapeutic applications, especially in the realm of neurological disorders.[3][4][5]

Synthesis of 1,4-Disubstituted Piperazine Derivatives

The synthesis of 1,4-disubstituted piperazine derivatives can be achieved through various established methods. A common approach involves the N-alkylation of piperazine with suitable electrophiles. For the synthesis of this compound or its ester precursors, a typical route would involve the reaction of piperazine with an acrylic acid ester derivative.

A general synthetic approach is outlined below:

G Piperazine Piperazine Reaction_Step1 Michael Addition Piperazine->Reaction_Step1 Alkylating_Agent 2x Acrylate Ester (e.g., ethyl acrylate) Alkylating_Agent->Reaction_Step1 Solvent_Base Solvent (e.g., Ethanol) Base (optional) Solvent_Base->Reaction_Step1 Intermediate 1,4-Bis(2-ethoxycarbonylethyl)piperazine Reaction_Step1->Intermediate Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 1,4-Bis(2-ethoxycarbonylethyl)piperazine (Ester Precursor)

This protocol is a representative example for the synthesis of a dialkyl piperazine derivative.

  • Reaction Setup: To a solution of piperazine (1 equivalent) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the Michael addition. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired 1,4-bis(2-ethoxycarbonylethyl)piperazine.

Hydrolysis to this compound

  • Reaction Setup: The diester intermediate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Reaction Conditions: An excess of a base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Work-up: The reaction mixture is acidified with an aqueous acid solution (e.g., 2 M HCl) to precipitate the dicarboxylic acid.

  • Purification: The precipitate is collected by filtration, washed with cold water, and dried to afford the final product, this compound.

Biological Activity and Mechanism of Action

NMDA Receptor Antagonism

The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory neurotransmission in the central nervous system.[3] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. Competitive NMDA receptor antagonists bind to the glutamate binding site on the NR2 subunit, preventing receptor activation.[3]

Derivatives of piperazine-2,3-dicarboxylic acid have been shown to exhibit selectivity for different NR2 subunits (NR2A-D), which could lead to more targeted therapeutic interventions with fewer side effects.[3] For instance, the introduction of bulky hydrophobic substituents on the piperazine nitrogen has been shown to alter the NR2 subunit selectivity profile.[3][4]

The proposed mechanism of action for these piperazine-dicarboxylic acid analogues is the competitive antagonism at the glutamate binding site of the NMDA receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Excitatory Signal Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Ion Channel (blocked by Mg2+) Glutamate Site Glutamate_vesicle->NMDA_Receptor:Glutamate Binds Ca_influx Ca2+ Influx NMDA_Receptor:ion_channel->Ca_influx Opens Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Piperazine_Derivative Piperazine-dicarboxylic Acid Analogue Piperazine_Derivative->NMDA_Receptor:Glutamate Blocks

References

1,4-Bis(2-carboxyethyl)piperazine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the current scientific understanding of the mechanism of action of 1,4-Bis(2-carboxyethyl)piperazine, also known by its IUPAC name 1,4-piperazinedipropanoic acid. A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific biological activities and molecular mechanisms of this particular compound. While the parent molecule, piperazine, and its derivatives are a well-established class of pharmacologically active compounds, research detailing the specific interactions of this compound within biological systems is not presently available.

This document will first provide a general overview of the known biological activities of the broader piperazine class of molecules. Subsequently, it will address the current state of knowledge regarding piperazine derivatives containing carboxylic acid functionalities. The absence of specific data for this compound will be highlighted, underscoring a potential area for future research and discovery.

The Piperazine Scaffold: A Foundation of Diverse Biological Activity

The piperazine ring is a common motif in a vast array of biologically active molecules.[1][2] This heterocyclic amine is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological effects.[2]

Established Mechanisms of Action for Piperazine and its Derivatives
  • Anthelmintic Action: The most well-documented activity of the parent piperazine compound is its anthelmintic effect. It acts by paralyzing parasites, which facilitates their expulsion from the host. This is thought to be achieved through modulation of GABA receptors and by blocking acetylcholine at the myoneural junction of the parasites.

  • Central Nervous System (CNS) Activity: A multitude of piperazine derivatives exhibit significant effects on the central nervous system. These can include anti-inflammatory, analgesic, antihistaminic, and cardiovascular effects.[2] Some derivatives act as agonists or antagonists at various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.

  • Anticancer and Antimicrobial Properties: Various piperazine derivatives have been investigated for their potential as anticancer and antimicrobial agents, demonstrating the broad therapeutic potential of this chemical class.[2]

Piperazine Derivatives with Carboxylic Acid Groups

The introduction of carboxylic acid moieties to the piperazine scaffold can significantly alter the physicochemical properties of the molecule, including its solubility, polarity, and potential for interaction with biological targets.

Potential Biological Roles

While specific data for this compound is lacking, some research on other piperazine derivatives containing carboxylic acids suggests potential areas of biological activity. For instance, a study on piperazine-2-carboxylic acid derivatives indicated their potential as cholinesterase inhibitors, which is relevant for Alzheimer's disease research. Another very general mention in the literature alludes to "dicarboxylic piperazines" having potential anticonvulsant activity through the blockade of excitatory neurotransmission at glutamate receptors. However, these findings are not directly transferable to this compound without specific experimental validation.

Current Knowledge Gap for this compound

Despite extensive searches of scientific databases and literature, no studies detailing the specific mechanism of action, signaling pathways, quantitative biological data, or experimental protocols for this compound could be identified. The primary information available for this compound relates to its synthesis and its use in non-biological applications, such as the formation of coordination polymers.

This lack of data prevents the construction of the requested in-depth technical guide with quantitative data tables, detailed experimental methodologies, and visualized signaling pathways.

Future Research Directions

The absence of biological data for this compound presents a clear opportunity for novel research. The following experimental workflow is proposed as a starting point to elucidate its potential mechanism of action.

G Proposed Experimental Workflow for this compound cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action & Pathway Analysis A Compound Acquisition & Purity Analysis B High-Throughput Screening (HTS) (e.g., cell viability, receptor binding assays) A->B C Phenotypic Screening (e.g., anti-inflammatory, anti-proliferative assays) A->C D Affinity Chromatography B->D E Computational Docking Studies B->E C->D F Genetic & Proteomic Approaches C->F G In Vitro Validation (Enzyme kinetics, binding assays) D->G E->G H Cell-Based Signaling Assays (e.g., Western Blot, qPCR, Reporter Assays) F->H G->H I In Vivo Model Studies H->I

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion

While the piperazine scaffold is of significant interest to the pharmaceutical and life sciences research communities, the specific derivative, this compound, remains an uncharacterized molecule in terms of its biological mechanism of action. The creation of a detailed technical guide as requested is not feasible based on currently available scientific information. This highlights a clear gap in the literature and presents an opportunity for researchers to explore the potential therapeutic applications of this compound. Future studies, following a systematic screening and target identification workflow, are necessary to unlock the potential biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols: 1,4-Bis(2-carboxyethyl)piperazine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the application of 1,4-bis(2-carboxyethyl)piperazine in drug delivery systems has revealed a significant lack of published research, experimental data, and established protocols. While piperazine and its derivatives are a known class of compounds with various pharmaceutical applications, the specific use of this compound in the formulation of drug delivery vehicles such as nanoparticles, hydrogels, or pH-responsive systems is not documented in the available scientific literature.

The initial search yielded information on related but structurally distinct compounds, such as 1,4-bis(2-hydroxyethyl)piperazine and other piperazine-functionalized materials, which have been explored for drug delivery applications. For instance, piperazine-functionalized mesoporous silica has been investigated as a nanocarrier for the anticancer drug gemcitabine.[1] These studies indicate the potential of the piperazine scaffold in drug delivery design due to its versatile chemical properties.

However, the absence of specific data for this compound prevents the creation of the requested detailed application notes, quantitative data tables, experimental protocols, and visualizations. The development of such materials would require foundational research to establish:

  • Synthesis and Characterization: Methods for synthesizing and characterizing this compound-based polymers or nanoparticles.

  • Drug Loading and Encapsulation Efficiency: The capacity of these potential systems to effectively incorporate therapeutic agents.

  • Release Kinetics: The rate and mechanism of drug release from the carrier under various physiological conditions.

  • Biocompatibility and Cytotoxicity: The safety profile of the material when interacting with biological systems.

Without this fundamental research, it is not possible to provide the detailed, evidence-based documentation requested.

Hypothetical Experimental Workflow

While no specific protocols exist, a logical workflow for investigating the potential of this compound in drug delivery could be conceptualized. This serves as a general guideline for researchers interested in exploring this novel area.

G cluster_0 Material Synthesis & Characterization cluster_1 Drug Loading & Formulation cluster_2 In Vitro Evaluation cluster_3 In Vivo Studies (Potential Future Step) synthesis Synthesis of 1,4-BCEP Polymer/ Nanoparticle characterization Physicochemical Characterization (Size, Zeta, Morphology) synthesis->characterization drug_loading Drug Loading Procedure characterization->drug_loading formulation_opt Formulation Optimization drug_loading->formulation_opt release_study In Vitro Drug Release Study formulation_opt->release_study cytotoxicity Cytotoxicity Assay (e.g., MTT) release_study->cytotoxicity cellular_uptake Cellular Uptake Studies cytotoxicity->cellular_uptake animal_model Animal Model Selection cellular_uptake->animal_model pk_pd Pharmacokinetic & Pharmacodynamic Studies animal_model->pk_pd biodistribution Biodistribution Analysis pk_pd->biodistribution

Caption: Hypothetical workflow for developing 1,4-BCEP drug delivery systems.

Researchers and drug development professionals interested in this specific molecule are encouraged to initiate preliminary studies to build the necessary body of evidence. Future work could potentially leverage the carboxyl groups of this compound for pH-responsive drug release mechanisms or for covalent conjugation of targeting ligands.

References

Application Notes and Protocols: 1,4-Bis(2-carboxyethyl)piperazine as a Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-carboxyethyl)piperazine is a bifunctional, hydrophilic linker valuable in the field of bioconjugation. Its structure features a central piperazine ring, which imparts increased water solubility to the linker and the resulting conjugates, and two terminal carboxylic acid groups. These carboxyl groups can be activated to react with primary amines on biomolecules, such as proteins, antibodies, or peptides, forming stable amide bonds. The symmetrical nature of this linker makes it suitable for applications requiring the crosslinking of two identical or different molecules, or for the surface modification of nanoparticles. The piperazine core is a common structural motif in many biologically active molecules, and its incorporation can influence the pharmacokinetic properties of the final conjugate.

Key Applications

The bifunctional nature of this compound makes it a versatile tool for a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, facilitating targeted delivery of the therapeutic agent to cancer cells.

  • Protein Modification and Labeling: This linker can be employed to attach fluorescent dyes, biotin, or other reporter molecules to proteins for detection and analysis in various assays.

  • Surface Functionalization of Nanoparticles: It can be used to modify the surface of nanoparticles to improve their biocompatibility, stability, and to attach targeting ligands for specific cell or tissue delivery.

  • Protein-Protein Crosslinking: The linker can be used to create protein homodimers or heterodimers for studying protein-protein interactions or creating novel therapeutic entities.

Data Presentation

The following tables provide a template for recording and comparing experimental data when using this compound in bioconjugation experiments.

Table 1: Representative Reaction Parameters for Bioconjugation

ParameterValue
Biomolecule Concentration1-10 mg/mL
Linker:Biomolecule Molar Ratio10:1 to 50:1
EDC:Linker Molar Ratio1:1 to 2:1
NHS:Linker Molar Ratio1:1 to 2:1
Activation Buffer0.1 M MES, pH 6.0
Coupling BufferPBS, pH 7.4
Reaction Time2-4 hours at RT or overnight at 4°C
Quenching Agent1 M Tris-HCl, pH 8.5

Table 2: Characterization of a Bioconjugate

Characterization MethodUnmodified BiomoleculeBioconjugate
Hydrodynamic Diameter (DLS) e.g., 10 nme.g., 12 nm
Zeta Potential (LDEV) e.g., -15 mVe.g., -20 mV
Drug-to-Antibody Ratio (DAR) N/Ae.g., 3.5
Conjugation Efficiency (%) N/Ae.g., 85%

Experimental Protocols

The following are generalized protocols for the use of this compound as a linker. Optimization may be required for specific applications.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid groups on the linker to form a more stable N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Dilute the linker solution with Activation Buffer to the desired final concentration.

  • Freshly prepare stock solutions of EDC and NHS in Activation Buffer.

  • Add a 1.5-fold molar excess of EDC and NHS to the linker solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

  • The activated linker is now ready for conjugation to an amine-containing biomolecule.

Protocol 2: Conjugation of Activated Linker to a Protein

This protocol details the covalent attachment of the activated this compound to a protein with available primary amine groups (e.g., lysine residues).

Materials:

  • Protein solution (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • Activated this compound solution (from Protocol 1)

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis cassette for purification

Procedure:

  • Exchange the protein into the Coupling Buffer if it is not already in a suitable amine-free buffer.

  • Add the desired molar excess of the activated linker solution to the protein solution. A typical starting point is a 20-fold molar excess.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • To quench the reaction and cap any unreacted NHS-esters, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature.

  • Purify the protein conjugate to remove excess linker and by-products using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 3: Surface Modification of Amine-Functionalized Nanoparticles

This protocol describes the attachment of this compound to nanoparticles with primary amine groups on their surface.[1]

Materials:

  • Amine-functionalized nanoparticles

  • Activated this compound solution (from Protocol 1)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20

  • Centrifuge

Procedure:

  • Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

  • Add the activated linker solution to the nanoparticle suspension. A molar ratio of linker to available amine groups on the nanoparticles of 10:1 to 50:1 is a good starting point.[1]

  • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.[1]

  • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The speed and duration will depend on the nanoparticle size and density.

  • Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.

  • Repeat the centrifugation and washing steps two more times to ensure the complete removal of unreacted linker.

  • Resuspend the final purified nanoparticles in the desired buffer for storage or further conjugation.

Visualizations

Chemical Structure of this compound cluster_piperazine cluster_carboxy1 cluster_carboxy2 N1 N C1 CH2 N1->C1 CH2_1 CH2 N1->CH2_1 N2 N C3 CH2 N2->C3 CH2_3 CH2 N2->CH2_3 C2 CH2 C1->C2 C2->N2 C4 CH2 C3->C4 C4->N1 CH2_2 CH2 CH2_1->CH2_2 COOH_1 COOH CH2_2->COOH_1 CH2_4 CH2 CH2_3->CH2_4 COOH_2 COOH CH2_4->COOH_2

Caption: Structure of this compound.

General Bioconjugation Workflow start Start with this compound activate Activate Carboxyl Groups (EDC/NHS Chemistry) start->activate Step 1 conjugate Conjugate to Amine-Containing Biomolecule (e.g., Protein) activate->conjugate Step 2 purify Purify the Bioconjugate (e.g., Desalting Column) conjugate->purify Step 3 characterize Characterize the Final Product (e.g., DLS, Zeta Potential) purify->characterize Step 4 end Purified Bioconjugate characterize->end

Caption: General workflow for bioconjugation.

Application in Antibody-Drug Conjugate (ADC) Formation antibody Antibody with Lysine Residues (-NH2) linker Activated This compound antibody->linker Forms Amide Bond adc Antibody-Drug Conjugate linker->adc drug Drug with Amine Group (-NH2) drug->linker Forms Amide Bond

Caption: Formation of an Antibody-Drug Conjugate.

Nanoparticle Surface Functionalization nanoparticle Amine-Functionalized Nanoparticle linker Activated This compound nanoparticle->linker Covalent Attachment functionalized_np Linker-Functionalized Nanoparticle linker->functionalized_np targeting_ligand Targeting Ligand (e.g., with Amine Group) functionalized_np->targeting_ligand Further Conjugation targeted_np Targeted Nanoparticle targeting_ligand->targeted_np

Caption: Nanoparticle surface functionalization.

References

1,4-Bis(2-carboxyethyl)piperazine for nanoparticle surface modification

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the application and detailed protocols for the surface modification of nanoparticles utilizing 1,4-Bis(2-carboxyethyl)piperazine. This document is intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction

The surface modification of nanoparticles is a pivotal step in the development of advanced drug delivery systems, diagnostic agents, and theranostics[1][2][3]. Functionalization of a nanoparticle's surface enhances its stability, biocompatibility, and circulation time, while also enabling the attachment of specific targeting ligands or therapeutic payloads[2][3][4].

This compound, also known as 1,4-piperazinedipropionic acid, is a symmetrical, bifunctional linker molecule. Its structure features a central piperazine ring with two terminal carboxylic acid groups. This dicarboxylic nature makes it an effective cross-linking agent or a versatile platform for nanoparticle surface modification. One carboxyl group can be used to anchor the molecule to a nanoparticle surface (e.g., one functionalized with primary amines), leaving the second carboxyl group available for the subsequent covalent conjugation of therapeutic agents, targeting moieties (like antibodies or peptides), or imaging probes[5].

Key Applications

  • Drug Delivery: The available carboxyl group can be conjugated with amine-containing drugs, allowing the nanoparticle to serve as a carrier. This approach can enhance drug solubility, prolong circulation time, and facilitate targeted delivery[1][4]. Studies using piperazine-carboxylic acid functionalized mesoporous silica have demonstrated high drug loading capacities for anticancer drugs like gemcitabine[6].

  • Bioconjugation Platform: The molecule serves as a spacer and a chemical handle for attaching a wide range of biomolecules to the nanoparticle surface, creating multifunctional nanosystems for simultaneous therapy and diagnosis (theranostics)[1].

  • Controlled Release: The linkage formed can be designed to be stable under physiological conditions but may be cleaved in specific microenvironments (e.g., the low pH of a tumor), providing a mechanism for stimuli-responsive drug release[5].

Data Presentation

Quantitative data from nanoparticle functionalization experiments are crucial for assessing the success of the modification process. The following tables provide representative data, which may vary depending on the nanoparticle type, size, and concentration[5].

Table 1: Representative Nanoparticle Characterization

Stage of Modification Hydrodynamic Diameter (nm) Polydispersity Index (PDI) Zeta Potential (mV)
Amine-Functionalized Nanoparticles 120 ± 4.2 < 0.15 +25.2 ± 2.1
After Linker Conjugation 125 ± 3.1 0.20 ± 0.03 +15.5 ± 1.7
After Drug Conjugation 135 ± 5.0 < 0.25 -10.8 ± 1.5

Note: These values are representative. A shift in zeta potential from positive to less positive after linker conjugation, and further to negative after conjugating a negatively charged drug, indicates successful surface modification.

Table 2: Representative Drug Loading and Efficiency

Parameter Value Reference
Drug Loading Content (wt%) Up to 36% [6]
Entrapment Efficiency (%) 55.30% [5]

Note: These values are based on studies using piperazine-carboxylic acid functionalized mesoporous silica nanoparticles for gemcitabine loading and serve as a reference[5][6].

Experimental Workflows and Methodologies

The following diagrams and protocols detail the workflow and chemical reactions involved in using .

G cluster_workflow Overall Experimental Workflow A Amine-Functionalized Nanoparticles C Conjugation Reaction: Linker + Nanoparticles A->C B Activate Linker: This compound with EDC/NHS B->C D Quenching & Purification C->D E Carboxyl-Terminated Nanoparticles D->E F Activate Terminal Carboxyl Groups with EDC/NHS E->F G Conjugate Therapeutic Agent (Amine-Containing) F->G H Final Purification G->H I Final Drug-Conjugated Nanoparticles H->I

Caption: Workflow for nanoparticle functionalization.

G cluster_reaction EDC/NHS Coupling Chemistry RCOOH Carboxylic Acid (-COOH) Intermediate1 O-acylisourea intermediate (unstable) RCOOH->Intermediate1 + EDC EDC NHSEster NHS-ester (semi-stable) Intermediate1->NHSEster + NHS NHS AmideBond Stable Amide Bond (-CONH-) NHSEster->AmideBond + RNH2 Primary Amine (e.g., on Nanoparticle or Drug)

Caption: Mechanism of EDC/NHS coupling chemistry.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the linker to nanoparticles possessing surface primary amine groups using carbodiimide (EDC/NHS) chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[5]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4[5]

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.5[1][5]

  • Washing Buffer: PBS with 0.05% Tween-20[5]

  • Deionized (DI) water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in DI water to a concentration of 1-10 mg/mL[1].

    • Wash the nanoparticles twice with Activation Buffer by centrifugation (e.g., 12,000 x g for 15 minutes) and resuspension to remove storage buffer contaminants[5].

  • Activation of Linker's Carboxylic Acid Groups:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM[5].

    • Prepare fresh 200 mM solutions of EDC and NHS in Activation Buffer[5].

    • To the linker solution, add EDC and NHS to a final concentration of 20 mM each. A molar excess of EDC/NHS to the linker is recommended[4][5].

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups, forming NHS-ester intermediates[1][5].

  • Conjugation Reaction:

    • Add the activated linker solution to the washed amine-functionalized nanoparticle suspension. A molar ratio of 10:1 to 50:1 of the linker to available amine groups on the nanoparticles is recommended[5].

    • Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing[5].

  • Quenching and Purification:

    • Add Quenching Solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes to deactivate any unreacted NHS esters[1][5].

    • Pellet the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles three times with Washing Buffer and a final wash with DI water to remove excess linker and byproducts.

    • Resuspend the purified carboxyl-terminated nanoparticles in the desired buffer for storage or subsequent conjugation.

Protocol 2: Conjugation of an Amine-Containing Therapeutic Agent to Carboxyl-Terminated Nanoparticles

This protocol describes the attachment of a therapeutic agent to the now linker-modified nanoparticles.

Materials:

  • Carboxyl-terminated nanoparticles (from Protocol 1)

  • Amine-containing therapeutic agent/ligand

  • EDC and NHS

  • Activation Buffer (MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

  • Quenching and Washing Buffers (as in Protocol 1)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the carboxyl-terminated nanoparticles from Protocol 1 in Activation Buffer to a concentration of 1-10 mg/mL[1]. Sonicate briefly if needed to ensure a homogenous suspension.

  • Activation of Nanoparticle's Terminal Carboxyl Groups:

    • Add a 5-10 fold molar excess of freshly prepared EDC and NHS to the nanoparticle suspension[1].

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form NHS-ester intermediates on the nanoparticle surface[1].

  • Purification of Activated Nanoparticles:

    • Centrifuge the reaction mixture to pellet the activated nanoparticles.

    • Carefully remove the supernatant containing excess EDC and NHS.

    • Resuspend the nanoparticle pellet in fresh, cold Coupling Buffer. Repeat this washing step twice to ensure complete removal of unreacted activation reagents[1].

  • Conjugation to Therapeutic Agent:

    • Dissolve the amine-containing therapeutic agent in Coupling Buffer.

    • Add the therapeutic agent solution to the activated nanoparticle suspension.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing[1][4].

  • Quenching and Final Purification:

    • Quench the reaction with Tris-HCl or Glycine solution for 30 minutes[1].

    • Purify the final drug-conjugated nanoparticles by repeated centrifugation and resuspension in a suitable storage buffer (e.g., PBS) to remove all unreacted components[1].

    • Store the final product at 4°C.

Characterization Methods

Thorough characterization is essential to confirm successful surface modification and to determine the physicochemical properties of the final product.

  • Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles at each stage of modification. An increase in size can indicate successful conjugation.

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles. Successful conjugation of the linker and then a drug will result in predictable shifts in the zeta potential, confirming changes in the surface chemistry[1].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the covalent attachment of the linker and drug by identifying characteristic vibrational bands, such as the appearance of amide bonds. Samples of unmodified and modified nanoparticles are typically lyophilized for analysis[1].

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Used to visualize the morphology and size of the nanoparticles to ensure they have not aggregated during the modification process[7].

References

Application Notes and Protocols: 1,4-Bis(2-carboxyethyl)piperazine in Hydrogel and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers and hydrogels derived from 1,4-Bis(2-carboxyethyl)piperazine. While direct literature on the use of this specific monomer in hydrogel and polymer synthesis for drug delivery is limited, this document outlines detailed, proposed protocols based on established chemical principles and analogous piperazine-containing and dicarboxylic acid-based systems.

Introduction to this compound

This compound, also known as 1,4-piperazinedipropionic acid, is a dicarboxylic acid containing a central piperazine ring. The presence of two carboxylic acid groups allows it to function as a monomer in condensation polymerizations, such as in the formation of polyamides and polyesters. The tertiary amine groups within the piperazine ring are capable of being protonated at lower pH values, making polymers and hydrogels derived from this monomer potentially pH-responsive. This characteristic is highly desirable for controlled drug delivery applications, as it can facilitate the targeted release of therapeutics in the acidic microenvironments of tumors or specific intracellular compartments. Furthermore, the incorporation of ester or amide linkages can impart biodegradability to the resulting polymers, a crucial feature for transient medical implants and drug delivery vehicles.

Synthesis of this compound Monomer

A reliable method for the synthesis of this compound has been reported and is a prerequisite for its use in subsequent polymerization reactions.

Experimental Protocol: Monomer Synthesis

Materials:

  • Piperazine

  • Acrylic acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve piperazine (0.03 mol) in 100 mL of ethanol.

  • Separately, prepare a solution of acrylic acid (0.15 mol) in pure ethanol.

  • Add the acrylic acid solution to the piperazine solution.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Following the initial stirring, reflux the reaction mixture. A white solid is expected to form after approximately 2 hours.

  • Continue to reflux for an additional 2 hours to ensure the reaction goes to completion.

  • After cooling, filter the white solid product.

  • Wash the collected solid multiple times with ethanol and then with diethyl ether.

  • Dry the final product, this compound, under vacuum for 4 hours.

Expected Yield: Approximately 80%.

Application in pH-Responsive Polyamide Synthesis (Proposed Protocol)

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of polyamides through polycondensation with a diamine. The resulting polyamide would contain tertiary amines in its backbone, conferring pH-responsiveness.

Experimental Protocol: Polyamide Synthesis

Materials:

  • This compound

  • 1,6-Hexanediamine (or other suitable diamine)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Reactor Setup: Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

  • Reagent Preparation: In the flask, dissolve equimolar amounts of this compound and 1,6-hexanediamine in anhydrous NMP.

  • Add anhydrous calcium chloride and anhydrous pyridine to the solution.

  • Reaction Initiation: Begin vigorous stirring under an inert atmosphere. Slowly add triphenyl phosphite (as a condensing agent) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 100-120°C. Maintain this temperature with continuous stirring for 6-8 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Precipitation and Purification: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing methanol (a non-solvent) while stirring continuously to precipitate the polyamide.

  • Collect the precipitated polymer by filtration and wash it thoroughly with fresh methanol to remove unreacted monomers and byproducts.

  • Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Visualization of Polyamide Synthesis Workflow

G cluster_setup Reactor Setup cluster_reagents Reagent Preparation cluster_reaction Polymerization cluster_purification Purification setup Assemble Dry Three-Neck Flask reagents Dissolve Monomers, CaCl2, Pyridine in NMP setup->reagents initiation Add Triphenyl Phosphite reagents->initiation polymerization Heat to 100-120°C for 6-8h initiation->polymerization precipitation Precipitate in Methanol polymerization->precipitation filtration Filter and Wash precipitation->filtration drying Dry in Vacuum Oven filtration->drying

Caption: Workflow for the proposed synthesis of a polyamide.

Application in Biodegradable Hydrogel Synthesis (Proposed Protocol)

This compound can be used as a crosslinking agent to form hydrogels from polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) or chitosan. The resulting ester or amide crosslinks would be susceptible to hydrolysis, rendering the hydrogel biodegradable.

Experimental Protocol: PVA Hydrogel Synthesis

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) aqueous solution of PVA by dissolving it in deionized water at 90°C with constant stirring until the solution is clear.

  • Crosslinker Solution Preparation: Prepare a 5% (w/v) aqueous solution of this compound.

  • Crosslinking Reaction: Mix the PVA solution and the crosslinker solution in a desired ratio (e.g., 10:1 v/v).

  • Add a small amount of concentrated HCl as a catalyst (e.g., 0.1% of the total volume).

  • Pour the mixture into a petri dish or a suitable mold.

  • Heat the mixture in an oven at 60-80°C for 2-4 hours to facilitate the esterification reaction and form the hydrogel.

  • Purification: After gelation, immerse the hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove any unreacted crosslinker and catalyst.

  • Drying/Swelling: The hydrogel can be used in its swollen state or dried for later use.

Visualization of Hydrogel Crosslinking

G PVA Polyvinyl Alcohol (PVA) (Hydroxyl Groups) Hydrogel Crosslinked PVA Hydrogel (Ester Linkages) PVA->Hydrogel Esterification Diacid This compound (Carboxylic Acid Groups) Diacid->Hydrogel Crosslinking

Caption: Crosslinking of PVA with the dicarboxylic acid.

Expected Properties and Characterization

The properties of the resulting polymers and hydrogels will depend on the specific synthesis conditions. The tables below summarize expected properties based on analogous systems described in the literature.

Table 1: Expected Properties of Polyamides from this compound
PropertyExpected Range/BehaviorRationale/Analogous System
pH-Responsiveness Swelling or solubility increase at pH < 6Protonation of the piperazine nitrogen atoms leads to electrostatic repulsion and increased hydrophilicity.[1]
Glass Transition Temp. (Tg) 100 - 150 °CDependent on the diamine used; aliphatic diamines will result in lower Tg than aromatic diamines.
Biodegradability Susceptible to hydrolytic degradationThe amide bonds in the polymer backbone can be hydrolyzed over time, especially in the presence of enzymes.[2]
Drug Release Profile pH-triggered releaseThe pH-responsive nature of the polymer will cause it to swell or dissolve in acidic environments, releasing an entrapped drug.
Table 2: Expected Properties of Hydrogels Crosslinked with this compound
PropertyExpected Range/BehaviorRationale/Analogous System
Swelling Ratio Highly dependent on pH; higher swelling at neutral/basic pHIonization of unreacted carboxylic acid groups and deprotonation of piperazine nitrogens will influence swelling.[3][4]
Mechanical Strength Tunable by crosslinking densityIncreasing the concentration of the dicarboxylic acid crosslinker will generally increase the stiffness of the hydrogel.[3]
Biodegradability Degradable through hydrolysis of ester crosslinksThe ester linkages formed between the dicarboxylic acid and the polymer are susceptible to hydrolysis.[5]
Drug Release Mechanism Diffusion and swelling-controlledThe release of an entrapped drug will be governed by its diffusion through the swollen hydrogel matrix and the rate of hydrogel swelling or degradation.[3]

Signaling Pathway and Logical Relationships

The pH-responsive behavior of polymers and hydrogels containing this compound is a key feature for controlled drug delivery. The following diagram illustrates the logical relationship between environmental pH and the state of the polymer, leading to drug release.

G cluster_env Environment cluster_polymer Polymer State cluster_release Drug Release pH Environmental pH protonation Protonation of Piperazine Nitrogens pH->protonation Low pH (Acidic) repulsion Electrostatic Repulsion protonation->repulsion swelling Polymer Swelling/ Dissolution repulsion->swelling release Drug Release swelling->release

Caption: pH-triggered drug release mechanism.

Conclusion

This compound is a promising, yet underexplored, monomer for the synthesis of advanced functional polymers and hydrogels. Its dicarboxylic acid nature allows for its incorporation into biodegradable polymer backbones, while the presence of the piperazine ring is expected to confer pH-responsiveness. The proposed protocols in these application notes provide a solid foundation for researchers to begin exploring the synthesis and characterization of these novel materials for applications in drug delivery, tissue engineering, and other biomedical fields. Further experimental work is necessary to optimize the reaction conditions and fully characterize the properties of the resulting materials.

References

Application Notes and Protocols for Protein Cross-linking using 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-carboxyethyl)piperazine is a homobifunctional cross-linking agent that can be used to covalently link proteins and other molecules containing primary amines. This reagent possesses two terminal carboxylic acid groups separated by a piperazine core. The cross-linking is achieved through the activation of these carboxyl groups using the carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3]

This "zero-length" activation chemistry facilitates the formation of stable amide bonds between the carboxyl groups of the cross-linker and primary amine groups (e.g., lysine residues) on the target protein(s).[1][4][5] The piperazine linker itself provides a fixed spatial separation between the conjugated molecules. The addition of NHS or Sulfo-NHS to the reaction mixture enhances the coupling efficiency by creating a more stable amine-reactive intermediate, thus reducing the likelihood of hydrolysis of the activated carboxyl group in an aqueous environment.[1][2]

These application notes provide detailed protocols for the use of this compound as a protein cross-linking agent, guidance on reaction optimization, and methods for the characterization of the resulting conjugates.

Reaction Principle

The cross-linking reaction proceeds in two main stages:

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1][3]

  • Formation of a Stable NHS Ester and Amide Bond Formation: The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This ester then readily reacts with a primary amine on the target protein to form a stable amide bond, with the release of NHS or Sulfo-NHS.[1][2][6]

Data Presentation

Table 1: Recommended Molar Ratios for Reaction Optimization
ComponentMolar Ratio (relative to Protein)Purpose
This compound10:1 to 100:1To ensure sufficient cross-linker is available for the desired degree of modification.
EDC2:1 to 10:1 (relative to total carboxyl groups)To activate the carboxyl groups on the cross-linker. Excess can lead to protein polymerization.[7]
NHS/Sulfo-NHS1:1 to 2:1 (relative to EDC)To stabilize the activated intermediate and improve reaction efficiency.[1][2]
Table 2: Typical Reaction Conditions
ParameterRecommended RangeNotes
Activation Step
pH4.5 - 6.0Optimal for EDC activation of carboxyl groups.[1]
BufferMES (2-(N-morpholino)ethanesulfonic acid)An amine- and carboxyl-free buffer is essential to avoid interference with the reaction.[1]
TemperatureRoom Temperature (20-25°C)
Duration15 - 30 minutes
Conjugation Step
pH7.2 - 8.0Optimal for the reaction of NHS esters with primary amines.[4]
BufferPBS (Phosphate-Buffered Saline)
TemperatureRoom Temperature (20-25°C)
Duration1 - 4 hours
Quenching
ReagentHydroxylamine, Tris, or GlycineTo stop the reaction by consuming unreacted NHS esters.
Final Concentration10 - 50 mM
Duration15 - 30 minutes

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: 1X PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5; or 1 M Tris-HCl, pH 8.5

  • Desalting columns or dialysis equipment for purification

Protocol 1: One-Step Cross-linking

This protocol is suitable for intramolecular cross-linking or for creating protein polymers.

  • Prepare the protein solution in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Add this compound to the protein solution to the desired final concentration.

  • Add NHS or Sulfo-NHS to the reaction mixture.

  • Initiate the cross-linking reaction by adding a freshly prepared solution of EDC.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes.

  • Purify the cross-linked protein conjugate using a desalting column or dialysis to remove excess reagents and by-products.

Protocol 2: Two-Step Cross-linking

This protocol is preferred for intermolecular cross-linking of two different proteins to minimize self-conjugation of the second protein.

  • Activation of the Cross-linker:

    • Dissolve this compound in Activation Buffer.

    • Add NHS or Sulfo-NHS, followed by EDC.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to the First Protein:

    • Add the activated cross-linker solution to the first protein (in Conjugation Buffer).

    • Incubate for 2 hours at room temperature.

    • Remove excess unreacted cross-linker and by-products using a desalting column, exchanging the buffer to Conjugation Buffer.

  • Conjugation to the Second Protein:

    • Add the second protein to the purified, activated first protein conjugate.

    • Incubate for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction with the Quenching Solution.

    • Purify the final conjugate using size-exclusion chromatography or other appropriate methods to separate the cross-linked product from unreacted proteins.

Characterization of Cross-linked Products

The extent of cross-linking can be assessed by several methods:

  • SDS-PAGE: Cross-linked proteins will show a shift in molecular weight, with the appearance of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers.

  • Size-Exclusion Chromatography (SEC): SEC can be used to separate and quantify the different cross-linked species based on their size.

  • Mass Spectrometry: Mass spectrometry can confirm the formation of the covalent cross-link and identify the specific residues involved.

Mandatory Visualizations

Crosslinking_Mechanism cluster_activation Activation cluster_conjugation Conjugation Linker_COOH This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Linker_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS NHS->NHS_Ester Crosslinked_Protein Cross-linked Protein (R-CO-NH-Protein) NHS_Ester->Crosslinked_Protein + Protein-NH2 Protein_NH2 Protein (Protein-NH2) Protein_NH2->Crosslinked_Protein

Caption: Mechanism of this compound cross-linking.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reagents Prepare Protein, Linker, EDC, NHS, and Buffers Activation Activate Linker with EDC and NHS (pH 4.5-6.0, 15 min) Prepare_Reagents->Activation Conjugation Add Activated Linker to Protein (pH 7.2-8.0, 2h) Activation->Conjugation Quench Quench Reaction (Hydroxylamine/Tris) Conjugation->Quench Purification Purify Conjugate (Desalting/SEC) Quench->Purification Characterization Analyze by SDS-PAGE, SEC, Mass Spec Purification->Characterization

Caption: Experimental workflow for protein cross-linking.

References

Application Notes and Protocols for 1,4-Bis(2-carboxyethyl)piperazine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropionic acid (H2pdp), is a versatile organic ligand that has garnered significant interest in material science. Its flexible piperazine core, flanked by two carboxylic acid groups, allows for the formation of diverse and robust supramolecular structures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and functionalized nanoparticles, highlighting its potential in areas such as gas storage, catalysis, and drug delivery.

Application 1: Flexible Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is an excellent building block for the construction of coordination polymers and MOFs due to its ability to adopt various conformations (chair and boat forms of the piperazine ring) and the versatile coordination modes of its carboxylate groups. This flexibility allows for the synthesis of materials with unique structural topologies and properties.

Quantitative Data Summary
CompoundMetal IonStructure TypeThermal DecompositionReference
[Cd(pdp)(H2O)]·H2OCd(II)2D LayeredDecomposes above 250°C
[Zn2(pdp)2(H2O)2]·H2OZn(II)3D FrameworkStable up to 300°C
[Cu(pdp)]·3H2OCu(II)1D ChainDehydration begins at 100°C[1]
Experimental Protocols

Protocol 1: Synthesis of this compound (H2pdp) Ligand

This protocol describes the synthesis of the H2pdp ligand from piperazine and acrylic acid.

  • Materials: Piperazine, acrylic acid, ethanol.

  • Procedure:

    • Dissolve piperazine (1.0 eq) in ethanol.

    • Slowly add a solution of acrylic acid (2.2 eq) in ethanol to the piperazine solution while stirring.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature.

    • Collect the resulting white precipitate by filtration.

    • Wash the precipitate with ethanol and then with diethyl ether.

    • Dry the product under vacuum.

Protocol 2: Synthesis of a Cu(II) Coordination Polymer with H2pdp

This protocol details the synthesis of a one-dimensional copper(II) coordination polymer.[1]

  • Materials: this compound (H2pdp), Copper(II) nitrate trihydrate, distilled water.

  • Procedure:

    • Dissolve H2pdp (1 mmol) and Copper(II) nitrate trihydrate (1 mmol) in distilled water (10 mL).

    • Stir the solution at room temperature for 30 minutes.

    • Slowly evaporate the solvent at room temperature.

    • Blue crystals of [Cu(pdp)]·3H2O will form over several days.

    • Collect the crystals by filtration and wash with a small amount of cold water.

    • Air dry the crystals.

Diagram: Synthesis of H2pdp Ligand

Synthesis_of_H2pdp piperazine Piperazine in Ethanol reaction_mixture Reaction Mixture piperazine->reaction_mixture acrylic_acid Acrylic Acid in Ethanol acrylic_acid->reaction_mixture reflux Reflux (4h) reaction_mixture->reflux precipitate White Precipitate (H2pdp) reflux->precipitate filtration Filtration & Washing precipitate->filtration product This compound filtration->product Synthesis_of_Cu_CP H2pdp H2pdp solution Aqueous Solution H2pdp->solution CuNO3 Cu(NO3)2·3H2O CuNO3->solution water Distilled Water water->solution evaporation Slow Evaporation solution->evaporation crystals Blue Crystals [Cu(pdp)]·3H2O evaporation->crystals collection Filtration & Drying crystals->collection final_product Cu(II) Coordination Polymer collection->final_product Nanoparticle_Functionalization cluster_0 Functionalization cluster_1 Drug Conjugation amine_np Amine-Functionalized Nanoparticle functionalized_np H2pdp-Functionalized Nanoparticle amine_np->functionalized_np Coupling activated_h2pdp Activated H2pdp (with EDC/NHS) activated_h2pdp->functionalized_np h2pdp_np H2pdp-Functionalized Nanoparticle activated_np Activated Nanoparticle (with EDC/NHS) h2pdp_np->activated_np amine_drug Amine-Containing Drug drug_conjugated_np Drug-Conjugated Nanoparticle amine_drug->drug_conjugated_np activated_np->drug_conjugated_np Coupling

References

The Piperazine Scaffold: A Versatile Building Block in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a cornerstone in the design of numerous therapeutic agents. In the realm of oncology, piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of anticancer activities, targeting various hallmarks of cancer. While specific research on 1,4-Bis(2-carboxyethyl)piperazine in anticancer drug development is not extensively documented in publicly available literature, the broader family of piperazine-containing molecules has shown significant potential.

This document provides an overview of the application of piperazine derivatives in the development of anticancer drugs, including synthetic strategies, mechanisms of action, and protocols for their evaluation.

Synthetic Strategies for Piperazine-Based Anticancer Agents

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions where the nitrogen atoms of the piperazine ring act as nucleophiles. A general approach involves the reaction of a piperazine core with various electrophilic reagents, such as alkyl halides, acyl chlorides, or sulfonyl chlorides, to introduce diverse functionalities.

For instance, a common synthetic route to produce 1,4-disubstituted piperazine derivatives involves the reaction of piperazine with two equivalents of an electrophile. Another strategy is the sequential addition of different electrophiles to create asymmetrical derivatives. The choice of reactants and reaction conditions can be tailored to achieve the desired chemical diversity and to explore the structure-activity relationships of the synthesized compounds.

Mechanisms of Action of Anticancer Piperazine Derivatives

Piperazine derivatives exert their anticancer effects through a multitude of mechanisms, highlighting their versatility in targeting cancer cell vulnerabilities.[1] These mechanisms include:

  • Induction of Apoptosis: Many piperazine-containing compounds have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells.[2][3] Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial) pathway.

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a key feature of the disease. Several piperazine derivatives have been found to halt the cell cycle at specific checkpoints, such as the G1/S or G2/M phase, thereby preventing cancer cells from dividing and multiplying.[1]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Some piperazine derivatives have demonstrated anti-angiogenic properties, cutting off the tumor's blood supply.[1]

  • DNA Interaction: The piperazine moiety can facilitate the interaction of molecules with DNA, leading to DNA damage and subsequent cell death in cancer cells.[1][3]

Quantitative Data on Anticancer Piperazine Derivatives

The anticancer activity of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines. The following tables summarize the reported activities of several piperazine derivatives from the literature.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Tryptamine-piperazine-2,5-dione conjugate (6h)AsPC-1 (Pancreatic)6 ± 0.85[4]
Tryptamine-piperazine-2,5-dione conjugate (6h)SW1990 (Pancreatic)6 ± 0.85[4]
Piperazine-substituted pyranopyridinesVarious tumor cell linesMicromolar and submicromolar concentrations[5]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesHUH7 (Liver), MCF7 (Breast), HCT116 (Colon)Micromolar concentrations[6]
(2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-475 (Liver)6.98 ± 0.11[2]
(2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone (PCC)SNU-423 (Liver)7.76 ± 0.45[2]
Vindoline-piperazine conjugate (23)MDA-MB-468 (Breast)1.00[7][8]
Vindoline-piperazine conjugate (25)HOP-92 (Non-small cell lung)1.35[7][8]
Indolin-2-one derivative (6d)A549 (Lung)3.59[9]
Indolin-2-one derivative (6l)A549 (Lung)5.58[9]
Indolin-2-one derivative (5f)HCT-116 (Colon)3.49[9]
Indolin-2-one derivative (6l)HCT-116 (Colon)4.57[9]

Experimental Protocols

Protocol 1: General Synthesis of 1,4-Disubstituted Piperazine Derivatives

This protocol describes a general method for the synthesis of symmetrical 1,4-disubstituted piperazine derivatives based on the reaction of piperazine with an electrophile.

Materials:

  • Piperazine

  • Appropriate electrophile (e.g., alkyl halide, acyl chloride)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Base (e.g., potassium carbonate, triethylamine)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Dissolve piperazine (1 equivalent) in the anhydrous solvent in the reaction vessel.

  • Add the base (2.2 equivalents) to the reaction mixture.

  • Add the electrophile (2.2 equivalents) dropwise to the stirred solution at room temperature.

  • The reaction mixture is then stirred at room temperature or heated to reflux for a specified time (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure 1,4-disubstituted piperazine derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of synthesized piperazine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

  • 96-well microtiter plates

  • Synthesized piperazine derivative (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the piperazine derivative in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

G cluster_workflow Experimental Workflow for Piperazine-Based Anticancer Drug Discovery synthesis Synthesis of Piperazine Derivatives purification Purification and Characterization synthesis->purification invitro In Vitro Screening (e.g., MTT Assay) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis invivo In Vivo Studies (Animal Models) lead_opt->invivo preclinical Preclinical Development invivo->preclinical

Caption: Workflow for the discovery and development of piperazine-based anticancer drugs.

G cluster_pathway Generalized Apoptosis Induction Pathway by Piperazine Derivatives piperazine Piperazine Derivative extrinsic Extrinsic Pathway (Death Receptors) piperazine->extrinsic intrinsic Intrinsic Pathway (Mitochondria) piperazine->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax_bak Bax/Bak Activation intrinsic->bax_bak caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: 1,4-Bis(2-carboxyethyl)piperazine in Diagnostic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as piperazine-1,4-dipropanoic acid, is a symmetrical, bifunctional crosslinking agent. Its structure features a central piperazine ring with two terminal carboxylic acid groups, providing a defined spacer arm of approximately 9.8 angstroms. This configuration makes it a potentially valuable tool in the development of diagnostic assays, particularly in the covalent conjugation of biomolecules. The two carboxylic acid moieties can be independently or simultaneously activated to form stable amide bonds with primary amines present on proteins, peptides, or other ligands.

While direct, specific applications of this compound in commercially available diagnostic kits or published assays are not extensively documented in the current literature, its chemical properties suggest a strong potential for use in various immunossay formats. These application notes provide a comprehensive overview of its potential utility and include hypothetical, yet experimentally sound, protocols for its use in creating conjugates for diagnostic assays such as ELISA.

Chemical and Physical Properties

The properties of this compound make it a suitable candidate for bioconjugation reactions in aqueous environments.

PropertyValueReference
Chemical Formula C₁₀H₁₈N₂O₄[1]
Molecular Weight 230.26 g/mol
CAS Number 5649-49-0
Appearance White to off-white crystalline powder
Solubility Soluble in water
Structure Symmetrical, bifunctional
Reactive Groups Two terminal carboxylic acids
Spacer Arm Length ~9.8 Å

Potential Applications in Diagnostic Assays

The primary utility of this compound in diagnostics lies in its ability to act as a homobifunctional crosslinker. The terminal carboxyl groups can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines on biomolecules.

Potential applications include:

  • Hapten-Carrier Conjugation: Linking small molecules (haptens) to larger carrier proteins (e.g., BSA, KLH) to generate immunogens for antibody production.

  • Enzyme-Antibody Conjugation: Creating enzyme-labeled antibodies for use in ELISA and other enzyme immunoassays.

  • Biotinylation of Proteins: Conjugating biotin derivatives to antibodies or other proteins for use in avidin-biotin-based detection systems.

  • Immobilization of Biomolecules: Covalently attaching proteins, antibodies, or antigens to solid surfaces (e.g., magnetic beads, microplates) that have been functionalized with primary amines.

Experimental Protocols

The following are detailed, hypothetical protocols for the use of this compound in the preparation of a key reagent for an ELISA: an antibody-hapten conjugate.

Protocol 1: Two-Step Conjugation of a Hapten to an Antibody

This protocol describes the conjugation of a hapten containing a primary amine to an antibody using this compound as a linker. This two-step process minimizes antibody self-conjugation.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Antibody (e.g., IgG) in a suitable buffer (e.g., MES or PBS)

  • Amine-containing hapten

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in Activation Buffer at a concentration of 2-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.

    • Add a 10-fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Reaction with Antibody:

    • Add the activated linker solution to the antibody solution at a 20- to 50-fold molar excess of the linker.

    • React for 2 hours at room temperature with gentle stirring.

  • Removal of Excess Linker:

    • Pass the reaction mixture through a desalting column pre-equilibrated with Conjugation Buffer to remove excess activated linker and reaction byproducts. Collect the protein-containing fractions.

  • Conjugation to Hapten:

    • Dissolve the amine-containing hapten in Conjugation Buffer.

    • Add the hapten solution to the activated antibody solution at a 20- to 100-fold molar excess.

    • React for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes.

  • Purification and Storage:

    • Purify the conjugate by dialysis or using a desalting column to remove unreacted hapten and quenching reagents.

    • Store the purified conjugate at 4°C or -20°C with a cryoprotectant.

Visualizations

Experimental Workflow for Antibody-Hapten Conjugation

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Antibody Conjugation cluster_2 Step 3: Hapten Conjugation Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker Activate Carboxyl Groups EDC_NHS EDC / NHS EDC_NHS->ActivatedLinker ActivatedLinker_c1 NHS-activated Linker Antibody Antibody (-NH2) ActivatedAntibody Activated Antibody Antibody->ActivatedAntibody React with Amine ActivatedAntibody_c2 Activated Antibody ActivatedLinker_c1->ActivatedAntibody Hapten Hapten (-NH2) FinalConjugate Antibody-Linker-Hapten Conjugate Hapten->FinalConjugate React with second activated group ActivatedAntibody_c2->FinalConjugate G cluster_0 Assay Principle cluster_1 Sample Addition cluster_2 Incubation & Washing cluster_3 Detection Well Microtiter Well (Coated with Antigen) Binding Competitive Binding Well->Binding Sample Sample (Contains free analyte) Sample->Binding Conjugate Antibody-Hapten Conjugate Conjugate->Binding Wash Wash Step Binding->Wash Substrate Enzyme Substrate Wash->Substrate Signal Colorimetric Signal Substrate->Signal

References

1,4-Bis(2-carboxyethyl)piperazine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropanoic acid, is a symmetrical dicarboxylic acid featuring a central piperazine ring. This unique structural motif imparts rigidity and basicity, making it a valuable building block for the synthesis of a diverse array of organic molecules. Its two carboxylic acid functionalities provide reactive handles for the construction of polymers, macrocycles, and complex molecular architectures relevant to materials science and drug discovery. While specific documented applications of this compound are not extensively reported, its structural features suggest significant potential in several areas of organic synthesis.

Application Notes

The bifunctional nature of this compound allows it to serve as a versatile monomer or scaffold in various synthetic applications.

Polyamide Synthesis

The presence of two carboxylic acid groups makes this compound an ideal monomer for the synthesis of polyamides. Polycondensation with various diamines can lead to the formation of polymers with tailored properties. The rigid piperazine core can enhance the thermal stability and mechanical strength of the resulting polyamides. These polymers may find applications as engineering plastics, fibers, or films.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylate groups can coordinate with metal ions to form coordination polymers and MOFs. The piperazine nitrogen atoms can also participate in coordination, offering multiple binding sites. Such materials are of interest for applications in gas storage, catalysis, and sensing. The structure of the resulting framework will be influenced by the coordination geometry of the metal ion and the conformational flexibility of the piperazine ring.

Drug Discovery and Medicinal Chemistry

The piperazine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability.[1][2] this compound can be used as a central scaffold to synthesize novel drug candidates. The carboxylic acid groups can be converted to amides, esters, or other functional groups to create libraries of compounds for biological screening. The rigid linker between the two carboxyl groups can be used to control the spatial orientation of appended pharmacophores, which is crucial for optimizing drug-receptor interactions.

Experimental Protocols

The following are generalized experimental protocols for the application of this compound in organic synthesis. These are based on standard synthetic methodologies for similar dicarboxylic acids and should be optimized for specific substrates and desired products.

Protocol 1: Synthesis of a Polyamide via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine using a phosphorylation agent.

Materials:

  • This compound

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Calcium chloride (CaCl₂)

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried three-necked flask equipped with a mechanical stirrer and an inert gas inlet/outlet, add this compound (1.0 mmol), the aromatic diamine (1.0 mmol), and calcium chloride (0.5 g).

  • Add NMP (5 mL) and pyridine (1 mL) to the flask.

  • Stir the mixture under an inert atmosphere at room temperature until all solids are dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenyl phosphite (2.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 100 °C for 3-5 hours.

  • The formation of a viscous polymer solution indicates the progress of the reaction.

  • Precipitate the polymer by pouring the viscous solution into vigorously stirred methanol (200 mL).

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot methanol and then water to remove any unreacted monomers and salts.

  • Dry the polyamide in a vacuum oven at 80 °C overnight.

Quantitative Data Summary:

Monomer 1Monomer 2SolventCatalyst/PromoterReaction Time (h)Yield (%)Inherent Viscosity (dL/g)
This compound4,4'-OxydianilineNMPTriphenyl phosphite/Pyridine/CaCl₂3-5>950.5 - 1.5
This compoundm-PhenylenediamineNMPTriphenyl phosphite/Pyridine/CaCl₂3-5>950.4 - 1.2

Note: Yields and inherent viscosity are expected ranges based on similar polyamide syntheses and will vary depending on the specific diamine and reaction conditions.

G cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_workup Workup & Isolation setup1 Combine Monomers & CaCl₂ setup2 Add NMP & Pyridine setup1->setup2 setup3 Dissolve under Inert Atmosphere setup2->setup3 reaction1 Cool to 0 °C setup3->reaction1 reaction2 Add Triphenyl Phosphite reaction1->reaction2 reaction3 Heat to 100 °C reaction2->reaction3 workup1 Precipitate in Methanol reaction3->workup1 workup2 Filter Polymer workup1->workup2 workup3 Wash with Methanol & Water workup2->workup3 workup4 Dry under Vacuum workup3->workup4

Caption: Experimental workflow for polyamide synthesis.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a general procedure for the synthesis of a diamide by coupling this compound with a primary amine using common coupling reagents.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

  • Add HOBt (2.2 mmol) and EDC (2.2 mmol) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acids.

  • In a separate flask, dissolve the primary amine (2.2 mmol) and DIPEA (3.0 mmol) in DCM (5 mL).

  • Slowly add the amine solution to the activated diacid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired diamide.

Quantitative Data Summary:

Substrate 1Substrate 2Coupling ReagentsBaseSolventReaction Time (h)Yield (%)
This compoundBenzylamineEDC/HOBtDIPEADMF/DCM12-1680-95
This compoundAnilineEDC/HOBtDIPEADMF/DCM12-1675-90

Note: Yields are expected ranges based on standard amide coupling reactions and will vary depending on the specific amine and purification method.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup & Purification act1 Dissolve Diacid in DMF act2 Add HOBt & EDC act1->act2 act3 Stir at Room Temperature act2->act3 coup2 Add Amine Solution to Activated Acid at 0 °C act3->coup2 coup1 Prepare Amine/Base Solution coup1->coup2 coup3 Stir Overnight at Room Temperature coup2->coup3 workup1 Dilute with DCM coup3->workup1 workup2 Aqueous Wash (NaHCO₃, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Chromatography/Recrystallization) workup3->workup4

Caption: General workflow for amide coupling.

Potential Signaling Pathway Interaction

While no specific biological activity has been reported for compounds directly synthesized from this compound, the piperazine scaffold is a key component in many kinase inhibitors. By functionalizing the dicarboxylic acid, it is plausible to design molecules that could interact with kinase signaling pathways, which are often implicated in cancer and inflammatory diseases. For instance, the molecule could be designed to bind to the ATP-binding site of a kinase, thereby inhibiting its activity and downstream signaling.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Intracellular Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor Piperazine-based Inhibitor Inhibitor->Kinase

Caption: Hypothetical kinase inhibition pathway.

References

Application Notes and Protocols for 1,4-Bis(2-carboxyethyl)piperazine Functionalization of Mesoporous Silica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous silica nanoparticles (MSNs) have garnered significant attention in the field of nanomedicine and material science due to their unique properties, including high surface area, tunable pore size, and excellent biocompatibility.[1][2] Surface functionalization of MSNs allows for the tailoring of their physicochemical properties, enabling applications such as controlled drug delivery, targeted therapy, and biosensing.[1][3] The introduction of specific organic moieties can impart stimuli-responsive characteristics, such as pH sensitivity, which is particularly advantageous for drug delivery systems designed to release their payload in specific microenvironments, like cancerous tissues.[4][5]

This document provides detailed application notes and experimental protocols for the functionalization of mesoporous silica with 1,4-Bis(2-carboxyethyl)piperazine. The carboxyl groups introduced through this functionalization can enhance the loading of certain drugs through electrostatic interactions and provide pH-responsive release profiles.[6][7] The piperazine moiety, a common functional group in pharmaceuticals, can also contribute to the overall biocompatibility and drug-carrier interactions.

Applications

The functionalization of mesoporous silica with this compound opens up a range of potential applications, primarily in the biomedical field:

  • pH-Responsive Drug Delivery: The presence of carboxylic acid groups allows for the development of smart drug delivery systems.[5] At physiological pH (around 7.4), the carboxyl groups are typically deprotonated, creating a negatively charged surface that can facilitate the loading of positively charged drug molecules. In the acidic microenvironment of tumors or within endosomes/lysosomes (pH ~5.0-6.5), the protonation of the carboxyl groups can trigger the release of the encapsulated drug.[4][5]

  • Enhanced Drug Loading: The introduction of carboxyl functional groups can significantly increase the loading capacity of drugs that can form strong interactions, such as hydrogen bonds or electrostatic interactions, with the functionalized surface.[6][7]

  • Targeted Delivery: The surface carboxyl groups can be further modified with targeting ligands, such as antibodies or peptides, to achieve active targeting of specific cells or tissues.

  • CO2 Capture: Amine and carboxyl functionalized porous materials have also been investigated for their potential in CO2 capture, suggesting a possible application in environmental science.[8][9]

Experimental Protocols

This section details the experimental procedures for the synthesis of mesoporous silica and its subsequent functionalization with this compound. The protocol is based on a post-grafting method, which is a common and versatile approach for surface modification of silica materials.[6][10]

Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol describes a modified Stöber method to synthesize MSNs.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium hydroxide (NaOH) or ammonia solution

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve CTAB in a mixture of deionized water and ethanol under stirring.

  • Add NaOH or ammonia solution to the CTAB solution and continue stirring.

  • Add TEOS dropwise to the solution under vigorous stirring.

  • Continue the reaction for a specified time (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Collect the synthesized MSNs by centrifugation or filtration and wash them thoroughly with ethanol and deionized water.

  • To remove the CTAB template, the particles are typically calcined at high temperatures (e.g., 550°C) or extracted with a solvent.

Protocol 2: Functionalization with this compound

This two-step protocol involves the initial grafting of an amine-containing silane onto the MSN surface, followed by a reaction to introduce the carboxyethylpiperazine moiety.

Step 1: Amine Functionalization of MSNs

Materials:

  • Synthesized MSNs

  • (3-Aminopropyl)triethoxysilane (APTES) or similar amino-silane

  • Anhydrous toluene or ethanol

Procedure:

  • Activate the MSNs by heating them under vacuum to remove adsorbed water.

  • Disperse the activated MSNs in anhydrous toluene or ethanol.

  • Add APTES to the MSN suspension.

  • Reflux the mixture for a specified period (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

  • Collect the amine-functionalized MSNs (MSN-NH2) by centrifugation or filtration.

  • Wash the MSN-NH2 thoroughly with toluene or ethanol to remove unreacted APTES.

  • Dry the MSN-NH2 under vacuum.

Step 2: Reaction with a Precursor to Yield this compound Moiety

A plausible synthetic route involves the reaction of the grafted amine groups with a suitable precursor. One such approach is the reaction with an acrylic acid derivative.

Materials:

  • Amine-functionalized MSNs (MSN-NH2)

  • Ethyl acrylate

  • Anhydrous solvent (e.g., ethanol or DMF)

  • Acid or base for hydrolysis (e.g., HCl or NaOH)

Procedure:

  • Disperse the MSN-NH2 in the anhydrous solvent.

  • Add ethyl acrylate to the suspension.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for 24-48 hours. This step results in the formation of an ester-terminated surface.

  • Collect the particles by centrifugation and wash them to remove excess reactants.

  • To obtain the final carboxyl-functionalized MSNs, hydrolyze the ester groups by treating the particles with an acidic or basic solution.

  • Collect the final this compound functionalized MSNs by centrifugation, wash extensively with deionized water until the pH is neutral, and dry under vacuum.

Data Presentation

The following table summarizes quantitative data from studies on mesoporous silica functionalized with piperazine derivatives and other carboxyl-containing groups, providing a reference for expected material properties.

MaterialFunctional GroupSurface Area (SBET, m²/g)Pore Volume (Vp, cm³/g)Drug/MoleculeLoading CapacityReference
MSN-COOHCarboxyl12571.17Nimesulide98.7% efficiency[7]
MSN-COOHCarboxyl12571.17Indomethacin98.2% efficiency[7]
PC2-SBA-15Piperazine-dicarboxylic acid--Gemcitabine~36 wt%[6]
MSX-60-1-WNone--CO₂3.4 mmol/g[8]
MSX-60-1-W-HEP1-(2-hydroxyethyl)piperazine--CO₂4.4 mmol/g[8]

Visualizations

Experimental Workflow

G cluster_synthesis MSN Synthesis cluster_functionalization Functionalization TEOS TEOS Synthesis Stöber Method TEOS->Synthesis CTAB CTAB CTAB->Synthesis Solvent Ethanol/Water Solvent->Synthesis Base NaOH/Ammonia Base->Synthesis MSN_CTAB MSN with CTAB Synthesis->MSN_CTAB Calcination Template Removal (Calcination/Extraction) MSN_CTAB->Calcination MSN Mesoporous Silica Nanoparticles (MSN) Calcination->MSN Amine_Func Amine Functionalization (Reflux in Toluene) MSN->Amine_Func APTES APTES APTES->Amine_Func MSN_NH2 MSN-NH2 Amine_Func->MSN_NH2 Michael_Add Michael Addition MSN_NH2->Michael_Add Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Michael_Add MSN_Ester Ester-terminated MSN Michael_Add->MSN_Ester Hydrolysis Hydrolysis (Acid/Base) MSN_Ester->Hydrolysis Final_MSN This compound Functionalized MSN Hydrolysis->Final_MSN

Caption: Workflow for the synthesis and functionalization of mesoporous silica.

pH-Responsive Drug Delivery Mechanism

G cluster_loading Drug Loading (pH 7.4) cluster_release Drug Release (Acidic pH) MSN_deprotonated Functionalized MSN (-COO⁻) Loading Electrostatic Interaction MSN_deprotonated->Loading Drug_pos Positively Charged Drug Drug_pos->Loading Loaded_MSN Drug-Loaded MSN Loading->Loaded_MSN Tumor Tumor Microenvironment (pH ~6.5) Loaded_MSN->Tumor Endosome Endosome/Lysosome (pH ~5.0) Loaded_MSN->Endosome Protonation Protonation of Carboxyl Groups (-COOH) Tumor->Protonation Endosome->Protonation Repulsion Reduced Interaction/ Charge Repulsion Protonation->Repulsion Release Drug Release Repulsion->Release

Caption: Mechanism of pH-responsive drug release from carboxylated MSNs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,4-Bis(2-carboxyethyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,4-Bis(2-carboxyethyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and direct method for synthesizing this compound (also known as piperazine-1,4-dipropionic acid) is through a double aza-Michael addition of piperazine to acrylic acid or its esters, such as methyl acrylate.[1] This reaction involves the nucleophilic attack of the secondary amine groups of piperazine onto the activated double bond of the acrylic compound.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges include controlling the extent of substitution to achieve the desired 1,4-disubstituted product over the monosubstituted analog, managing the exothermic nature of the reaction, and effectively purifying the final dicarboxylic acid product.[2]

Q3: What reaction conditions are known to favor the formation of the desired 1,4-disubstituted product?

A3: High temperatures and the use of microwave irradiation have been shown to promote the formation of the disubstituted product. For instance, the reaction of piperazine with methyl acrylate at 200°C under microwave irradiation for a short duration (e.g., 10 minutes) can lead to excellent yields of the corresponding diester.[1] Employing a stoichiometric ratio of at least 2:1 of the acrylate to piperazine is also crucial for driving the reaction towards disubstitution.

Q4: Can catalysts be used to improve the reaction efficiency?

A4: Yes, metal ions such as Cu(II) and Ce(III) have been reported to catalyze aza-Michael addition reactions involving piperazine, potentially leading to higher yields and shorter reaction times.[2] These catalysts can be particularly useful when using less reactive acrylic acid derivatives.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time.- Increase the reaction temperature. Consider using microwave irradiation to accelerate the reaction.[1] - Extend the reaction time and monitor the progress using techniques like TLC or NMR spectroscopy. - Ensure a stoichiometric excess of the acrylic acid or acrylate is used.
Formation of Monosubstituted Byproduct - Incorrect stoichiometry. - Low reaction temperature or short reaction time.- Use at least two equivalents of acrylic acid or acrylate for every equivalent of piperazine. - Increase the reaction temperature and/or time to promote the second addition. - Consider a two-step process where the monosubstituted product is isolated and then subjected to a second addition reaction under more forcing conditions.
Polymerization of Acrylic Acid/Acrylate - High reaction temperatures for extended periods. - Presence of radical initiators.- Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. - Control the reaction temperature carefully, especially during the initial exothermic phase. - Ensure all reagents and solvents are free of peroxides or other radical initiators.
Difficult Purification of the Final Product - Presence of unreacted starting materials. - Formation of side products. - The zwitterionic nature of the product can make it difficult to handle.- After the reaction, any unreacted acrylate can be removed by distillation under reduced pressure. - The product, being a dicarboxylic acid, can often be purified by crystallization from a suitable solvent system, such as water or an alcohol/water mixture. Adjusting the pH to the isoelectric point can facilitate precipitation. - Acid-base extraction can be used to separate the amphoteric product from non-ionizable impurities.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl piperazine-1,4-dipropanoate via Microwave Irradiation

This protocol describes the synthesis of the diester precursor to this compound.

Materials:

  • Piperazine

  • Methyl acrylate

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine piperazine and methyl acrylate in a 1:2 molar ratio.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 200°C for 10 minutes.

  • After cooling, the resulting product, dimethyl piperazine-1,4-dipropanoate, can be obtained in high yield (approximately 99%).[1]

  • The diester can then be hydrolyzed to the desired dicarboxylic acid using standard procedures (e.g., refluxing with aqueous HCl or NaOH).

Protocol 2: General Procedure for Aza-Michael Addition of Piperazine (illustrative for monosubstitution control)

This protocol illustrates a method to control the formation of the monosubstituted product by using a protonated piperazine, which can be adapted for disubstitution by altering stoichiometry and conditions.

Materials:

  • Piperazine

  • Piperazine-1,4-diium dichloride

  • Methyl acrylate

  • Methanol

  • Solid-supported catalyst (e.g., metal ions on a resin)

Procedure:

  • Prepare a solution of piperazine-1-ium chloride in situ by dissolving piperazine and piperazine-1,4-diium dichloride in methanol with stirring at 50°C.[1]

  • Slowly add methyl acrylate to the solution.[1]

  • Add the solid-supported catalyst and reflux the mixture.[1]

  • Monitor the reaction by TLC. This method is designed to favor monosubstitution.[1] To achieve disubstitution, a significant excess of methyl acrylate and more forcing conditions (higher temperature, longer reaction time) would be necessary.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification piperazine Piperazine michael_addition Double Michael Addition piperazine->michael_addition acrylic_acid Acrylic Acid / Acrylate acrylic_acid->michael_addition crude_product Crude this compound michael_addition->crude_product purification Purification (Crystallization / Extraction) crude_product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_temp Increase Temperature / Use Microwave? start->check_temp Yes success Problem Resolved start->success No check_time Increase Reaction Time? check_temp->check_time check_stoich Check Reactant Ratio (>= 1:2)? check_time->check_stoich mono_byproduct Monosubstituted Byproduct Present? check_stoich->mono_byproduct increase_acrylate Increase Acrylate Concentration mono_byproduct->increase_acrylate Yes purification_issue Purification Difficulty? mono_byproduct->purification_issue No force_conditions Use More Forcing Conditions increase_acrylate->force_conditions force_conditions->purification_issue crystallize Attempt Crystallization from Water/Alcohol purification_issue->crystallize Yes purification_issue->success No acid_base Perform Acid-Base Extraction crystallize->acid_base acid_base->success

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: 1,4-Bis(2-carboxyethyl)piperazine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(2-carboxyethyl)piperazine in conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for conjugating this compound to amine-containing molecules?

A common and effective method is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS). This two-step process activates the carboxyl groups of this compound to form a more stable NHS ester, which then readily reacts with primary amines to form a stable amide bond.

Q2: What are the optimal pH conditions for the two-step EDC/NHS conjugation reaction?

The two steps of the EDC/NHS coupling reaction have distinct optimal pH ranges.[1]

  • Activation Step: The activation of the carboxyl groups on this compound by EDC is most efficient at a pH between 4.5 and 6.0. A buffer like MES is commonly recommended for this step.[1]

  • Coupling Step: The reaction of the NHS-activated molecule with the amine-containing molecule is most efficient at a pH of 7.2-8.0.[1] Buffers such as phosphate-buffered saline (PBS) are suitable for this stage.[1][2]

Q3: How should I store this compound and the coupling reagents?

This compound should be stored in a cool, dry place. Coupling reagents like EDC and NHS are sensitive to moisture and can lose activity if not handled properly.[1] It is recommended to store them desiccated at -20°C.[1] Before use, allow the reagents to equilibrate to room temperature before opening the vials to prevent moisture condensation.[1]

Troubleshooting Guide

Low or No Conjugation Product

If you are experiencing low or no yield of your desired conjugate, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps & Solutions
Inactive Reagents EDC and NHS are moisture-sensitive and can lose activity over time.[1][2] Solution: Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.[1] Store desiccated at -20°C.[1]
Suboptimal pH The activation and coupling steps have different optimal pH ranges.[1] Solution: For the activation step (EDC/NHS addition), maintain a pH of 4.5-6.0 using a buffer like MES.[1][2] For the coupling step (addition of the amine-containing molecule), adjust the pH to 7.0-8.5 using a buffer like PBS.[2]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates will compete with the intended reaction, reducing yield.[1][2] Solution: Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[1][2]
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions, which competes with the amine coupling reaction.[2] Solution: Perform the coupling step immediately after the activation of this compound. Minimize delays between the activation and coupling steps.[2]
Suboptimal Molar Ratios An insufficient excess of EDC and NHS over the carboxyl groups can lead to incomplete activation. Solution: A 2- to 5-fold molar excess of both EDC and NHS over this compound is a good starting point.[2]
Precipitation Observed During Reaction

Precipitation of reactants or products can halt the conjugation reaction.

Potential Cause Troubleshooting Steps & Solutions
Protein Aggregation Changes in pH or the addition of reagents can cause protein substrates to aggregate. Solution: Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to conjugation may be necessary.[2]
High EDC Concentration A large excess of EDC can sometimes cause precipitation.[2] Solution: If you are using a high molar excess of EDC and observing precipitation, try reducing the concentration.[2]
Low Solubility of the Conjugate The final conjugate may have different solubility properties than the starting materials. Solution: Consider using a co-solvent if the reaction chemistry allows, or perform the reaction at a lower concentration.

Experimental Protocols

General Protocol for EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecules being conjugated.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate activation buffer (e.g., 0.1 M MES, pH 4.5-6.0).

    • Prepare stock solutions of EDC and NHS in the activation buffer immediately before use.

    • Prepare the protein in a suitable coupling buffer (e.g., PBS, pH 7.2-8.0).

  • Activation of this compound:

    • Add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.[2]

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[1]

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[1] Longer incubation at lower temperatures can sometimes improve yield and reduce aggregation.[1]

  • Quenching the Reaction:

    • Add a quenching reagent, such as hydroxylamine or a primary amine-containing buffer like Tris, to stop the reaction and consume any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove unreacted crosslinker and byproducts using dialysis, size-exclusion chromatography, or another suitable purification method.[1]

Visualizations

Conjugation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_post Post-Reaction Piperazine This compound in Activation Buffer Activation Activation (pH 4.5-6.0, 15-30 min) Piperazine->Activation EDC_NHS EDC/NHS Stocks in Activation Buffer EDC_NHS->Activation Molecule Amine-Molecule in Coupling Buffer Coupling Coupling (pH 7.0-8.5, 1-2h RT or O/N 4°C) Molecule->Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Purify Purify Conjugate Quench->Purify Final_Product Characterize Final Conjugate Purify->Final_Product

Caption: General workflow for the conjugation of this compound.

Troubleshooting_Tree Start Low/No Conjugate Yield CheckReagents Check Reagent Activity Start->CheckReagents CheckpH Verify Reaction pH CheckReagents->CheckpH Active UseFresh Use Fresh EDC/NHS CheckReagents->UseFresh Inactive CheckBuffer Check for Competing Buffers CheckpH->CheckBuffer Correct AdjustActivationpH Adjust Activation pH to 4.5-6.0 CheckpH->AdjustActivationpH Incorrect Activation pH AdjustCouplingpH Adjust Coupling pH to 7.0-8.5 CheckpH->AdjustCouplingpH Incorrect Coupling pH CheckTime Review Reaction Time CheckBuffer->CheckTime Correct Buffer UseNonAmineBuffer Use MES/PBS Buffers CheckBuffer->UseNonAmineBuffer Amine/Carboxylate Buffer Used MinimizeDelay Minimize Delay Between Steps CheckTime->MinimizeDelay Delay > 30 min

Caption: Troubleshooting decision tree for low conjugation yield.

References

1,4-Bis(2-carboxyethyl)piperazine purification techniques and challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on purification techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (H2pdp) is a flexible dicarboxylic acid ligand. Its structure, featuring a central piperazine ring with two propionic acid arms, allows it to coordinate with metal ions in various ways, making it a subject of interest in the synthesis of coordination polymers.[1] These polymers have potential applications in areas such as catalysis, gas storage, and materials science.

Q2: What is a common synthetic route for this compound?

A frequently used method for the synthesis of this compound involves the reaction of piperazine with acrylic acid. This Michael addition reaction is typically carried out in an aqueous solution.

Q3: What are the primary challenges in purifying this compound?

The main challenges in the purification of this compound include:

  • Removal of unreacted starting materials: Excess piperazine or acrylic acid may remain in the crude product.

  • Separation of the mono-substituted byproduct: The reaction can sometimes yield 1-(2-carboxyethyl)piperazine as a byproduct.

  • Decolorization: The crude product may have a yellowish tint that needs to be removed.

  • Achieving high purity: Obtaining a final product with high crystallinity and purity suitable for downstream applications can be challenging.

Q4: What are the recommended purification techniques for this compound?

The most effective purification technique for this compound is recrystallization . Due to its zwitterionic nature at certain pH values and the presence of carboxylic acid groups, pH adjustment and the choice of an appropriate solvent system are critical.

Another potential technique for both analysis and purification is High-Performance Liquid Chromatography (HPLC) . A reverse-phase HPLC method can be employed to separate the target compound from its impurities.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Yield After Recrystallization The compound is too soluble in the chosen solvent.- Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature but good solubility at elevated temperatures.- Ensure the solution is fully saturated before cooling.- Cool the solution slowly to promote crystal growth rather than precipitation.
Product is an Oil or Gummy Solid The presence of impurities is inhibiting crystallization.- Perform a pre-purification step, such as washing the crude product with a solvent in which the impurities are soluble but the product is not.- Consider using a different recrystallization solvent.- Ensure the pH of the solution is optimal for the crystallization of the neutral dicarboxylic acid.
Colored Impurities in the Final Product Presence of colored byproducts from the synthesis.- Add activated charcoal to the hot solution during recrystallization and filter it off before cooling to remove colored impurities.
Incomplete Removal of Starting Materials Inefficient purification process.- For piperazine removal, ensure the pH of the recrystallization solution is acidic to protonate the piperazine, keeping it in solution.- For acrylic acid removal, multiple recrystallizations may be necessary.
Broad or Tailing Peaks in HPLC Analysis Strong interaction of the basic piperazine nitrogen with the silica-based column.- Add a modifier like phosphoric acid or formic acid to the mobile phase to improve peak shape.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is based on the synthesis of 1,4-piperazinedipropionic acid (H2pdp) for use in the preparation of coordination polymers.[1]

Materials:

  • Piperazine

  • Acrylic acid

  • Deionized water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperazine in deionized water.

  • Addition of Acrylic Acid: Slowly add acrylic acid to the piperazine solution while stirring. An exothermic reaction will occur.

  • Reaction: Stir the mixture at room temperature for a specified period to allow the Michael addition to complete.

  • Acidification: After the reaction, acidify the solution with hydrochloric acid to a pH of approximately 2-3. This will protonate the product and cause it to precipitate.

  • Isolation of Crude Product: Collect the white precipitate by filtration and wash it with cold deionized water.

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of hot deionized water.

    • If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes.

    • Filter the hot solution to remove the activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Final Product: Collect the purified white crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Purity Analysis by HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector

  • Reverse-phase C18 column

Mobile Phase:

  • A mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample of the purified product dissolved in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Assess the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start dissolve Dissolve Piperazine in Water start->dissolve add_acid Add Acrylic Acid dissolve->add_acid react Stir at Room Temp. add_acid->react acidify Acidify with HCl (pH 2-3) react->acidify filter_crude Filter Crude Product acidify->filter_crude recrystallize Recrystallize from Hot Water filter_crude->recrystallize charcoal (Optional) Activated Charcoal recrystallize->charcoal filter_hot Hot Filtration recrystallize->filter_hot charcoal->filter_hot cool Cool to Crystallize filter_hot->cool filter_pure Filter Pure Product cool->filter_pure dry Dry Under Vacuum filter_pure->dry hplc HPLC Analysis dry->hplc end Final Product hplc->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield start->low_yield oily_product Oily/Gummy Product start->oily_product colored_product Colored Product start->colored_product solubility High Solubility in Solvent low_yield->solubility impurities Impurities Present oily_product->impurities colored_impurities Colored Impurities colored_product->colored_impurities change_solvent Change Solvent/Solvent Mix solubility->change_solvent pre_purify Pre-purification Step impurities->pre_purify activated_charcoal Use Activated Charcoal colored_impurities->activated_charcoal

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(2-carboxyethyl)piperazine. Our aim is to help you improve your reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a double Michael addition of piperazine to an acrylic acid derivative.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction is showing a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors, including suboptimal reaction conditions, reactant purity, and the presence of side reactions.

    • Reaction Conditions: The reaction of piperazine with acrylic acid or its esters is an example of an aza-Michael addition. The reaction rate and yield are sensitive to temperature, solvent, and stoichiometry. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions like polymerization of the acrylic acid derivative.

    • Reactant Quality: Ensure the purity of your starting materials. Piperazine is hygroscopic and can absorb atmospheric CO2, which can affect its reactivity. Use freshly opened or properly stored reagents.

    • Side Reactions: The primary competing reaction is the formation of the mono-adduct, 1-(2-carboxyethyl)piperazine. Polymerization of the acrylic acid derivative is also a common issue.

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction temperature gradually, monitoring progress by TLC or LC-MS.- Extend the reaction time.- Ensure proper mixing to overcome heterogeneity, especially if piperazine is not fully dissolved.
Poor Reactant Quality - Use anhydrous piperazine.- Purify acrylic acid or its ester by distillation if necessary.
Suboptimal Stoichiometry - While a 1:2 molar ratio of piperazine to the acrylic acid derivative is theoretical, a slight excess of the acrylate may be needed to drive the reaction to completion. However, a large excess can increase polymerization.
Inappropriate Solvent - The choice of solvent can influence the solubility of reactants and the reaction rate. Protic solvents like water or alcohols can facilitate the proton transfer steps in the Michael addition.

Issue 2: Presence of Significant Amounts of Mono-substituted Byproduct

  • Question: My final product is contaminated with a significant amount of 1-(2-carboxyethyl)piperazine. How can I favor the formation of the di-substituted product?

  • Answer: The formation of the mono-substituted product is a common challenge. The second addition of the acrylate to the mono-substituted piperazine is often slower than the first addition to piperazine itself.

Potential CauseRecommended Solution
Insufficient Acrylate - Ensure at least a 2:1 molar ratio of the acrylic acid derivative to piperazine. A slight excess (e.g., 2.1 to 2.2 equivalents) of the acrylate can help push the reaction towards di-substitution.
Short Reaction Time - The second Michael addition may require more time. Monitor the reaction for the disappearance of the mono-substituted intermediate.
Low Reaction Temperature - A moderate increase in temperature can provide the necessary activation energy for the second addition to occur.

Issue 3: Formation of Polymeric Byproducts

  • Question: I am observing the formation of a significant amount of insoluble, polymeric material in my reaction mixture. What is causing this and how can I prevent it?

  • Answer: Acrylic acid and its esters are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.

Potential CauseRecommended Solution
High Reaction Temperature - Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Avoid localized overheating.
Presence of Radical Initiators - Ensure all glassware is clean and free of contaminants that could initiate polymerization.- Consider adding a radical inhibitor, such as hydroquinone, to the reaction mixture.
High Concentration of Acrylate - Add the acrylic acid derivative to the solution of piperazine in a dropwise manner rather than all at once. This keeps the instantaneous concentration of the monomer low.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are effective purification techniques?

  • Answer: The purification can be challenging due to the product's high polarity and potential for zwitterion formation.

Purification MethodRecommendations
Crystallization - The product is a di-acid and may be crystalline. After the reaction, adjusting the pH of the aqueous solution to the isoelectric point of the product can induce precipitation. The solid can then be collected by filtration and washed with cold water and then a non-polar solvent like diethyl ether to remove organic impurities.
Acid-Base Extraction - Dissolve the crude product in a basic aqueous solution (e.g., NaOH or Na2CO3).- Wash the aqueous solution with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities.- Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the product.- Filter, wash, and dry the purified product.
Ion-Exchange Chromatography - For high purity, ion-exchange chromatography can be employed. Use an anion exchange resin to bind the di-acid product, wash away impurities, and then elute the product with a suitable buffer or salt gradient.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and common method is the double aza-Michael addition of piperazine to acrylic acid or an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate). If an ester is used, a subsequent hydrolysis step is required to obtain the final di-acid product.

Q2: What are the key reaction parameters to control for a high yield?

The key parameters are:

  • Stoichiometry: A molar ratio of at least 1:2 of piperazine to the acrylic acid derivative is crucial.

  • Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent polymerization of the acrylate.

  • Solvent: A solvent that can dissolve the reactants and facilitate the reaction is important. Water or polar protic solvents are often suitable.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time points, you can track the consumption of starting materials and the formation of the mono- and di-substituted products.

Q4: What are the expected spectroscopic data for this compound?

While specific data can vary with the solvent and instrument, you would typically expect to see:

  • ¹H NMR: Signals corresponding to the piperazine ring protons (typically a singlet or a multiplet) and two sets of triplets for the ethylene chains (-CH₂-CH₂-COOH).

  • ¹³C NMR: Resonances for the carboxyl carbon, the carbons of the ethylene chains, and the carbons of the piperazine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₀H₁₈N₂O₄.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition with Acrylic Acid

  • Materials:

    • Piperazine (1.0 eq)

    • Acrylic acid (2.2 eq)

    • Water (as solvent)

  • Procedure:

    • Dissolve piperazine in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add acrylic acid to the piperazine solution dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (e.g., 80-90 °C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Adjust the pH of the solution to approximately 3-4 with a suitable acid (e.g., HCl) to precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the white solid by vacuum filtration and wash with cold water, followed by a cold non-polar solvent (e.g., ethanol or acetone).

    • Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield

ProblemPotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time and/or temperature.
Mono-substitution is the major productUse a slight excess of the acrylic acid derivative and ensure sufficient reaction time.
Polymerization of acrylateAdd the acrylate dropwise, consider using a radical inhibitor, and avoid excessive heat.
Poor product recoveryOptimize the pH for precipitation during workup.

Visualizations

Synthesis_Pathway Piperazine Piperazine Intermediate 1-(2-carboxyethyl)piperazine (Mono-adduct) Piperazine->Intermediate Michael Addition AcrylicAcid Acrylic Acid (2 eq) Product This compound (Di-adduct) Intermediate->Product Michael Addition

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of This compound check_reaction Reaction Incomplete? start->check_reaction check_byproduct Significant Mono-adduct? check_reaction->check_byproduct No solution1 Increase Reaction Time/ Temperature check_reaction->solution1 Yes check_polymer Polymer Formation? check_byproduct->check_polymer No solution2 Increase Acrylate Stoichiometry/ Reaction Time check_byproduct->solution2 Yes solution3 Add Acrylate Dropwise/ Use Inhibitor check_polymer->solution3 Yes end Improved Yield check_polymer->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yield synthesis.

1,4-Bis(2-carboxyethyl)piperazine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available stability data and identified degradation products for 1,4-Bis(2-carboxyethyl)piperazine are limited. The information provided herein is based on general chemical principles of piperazine and carboxylic acid stability and should be supplemented with experimental data for specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general safety data sheets for similar chemical compounds, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4][5] Protect from moisture and direct light.[1][2] For long-term storage, refrigeration may be considered, but always consult the supplier's specific recommendations.

Q2: What are the potential stability issues I should be aware of when working with this compound in aqueous solutions?

A2: Like many dicarboxylic acids and tertiary amines, the stability of this compound in aqueous solutions can be influenced by pH, temperature, and the presence of oxidative agents or metal ions. At extreme pH values and elevated temperatures, hydrolysis of the carboxyethyl side chains or degradation of the piperazine ring may occur. The tertiary amine nature of the piperazine ring also makes it susceptible to oxidation.

Q3: Can this compound degrade upon exposure to light?

Q4: Are there any known incompatibilities for this compound?

A4: this compound should be considered incompatible with strong oxidizing agents. As a dicarboxylic acid, it will react with strong bases.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Degradation of the compound.Review solution preparation and storage conditions. Consider factors like pH, temperature, and exposure to light and air. Prepare fresh solutions and analyze immediately. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.
Poor solubility or precipitation in solution pH of the solution is near the isoelectric point of the compound.Adjust the pH of the solution. As an amphoteric molecule with two carboxylic acid groups and two tertiary amine groups, its solubility will be pH-dependent. Solubility is generally higher at pH values significantly above or below its isoelectric point.
Loss of potency or activity in a biological assay Degradation of the compound in the assay buffer or medium.Assess the stability of this compound under the specific assay conditions (e.g., temperature, pH, presence of media components). Consider preparing stock solutions in a stable buffer and adding them to the assay at the last possible moment.
Discoloration of the solid compound or solutions Oxidation or presence of impurities.Store the solid compound under an inert atmosphere if possible. For solutions, consider de-gassing the solvent or adding antioxidants if compatible with the application. Ensure the purity of the starting material.

Potential Degradation Pathways

The following diagram illustrates hypothetical degradation pathways for this compound based on the known reactivity of piperazine and carboxylic acids. These pathways have not been experimentally confirmed for this specific molecule.

DegradationPathways Potential Degradation Pathways of this compound cluster_main cluster_degradation Degradation Products A This compound B Decarboxylation Product (Mono- or Di-) A->B Heat, Acid/Base C Oxidative Degradation (N-oxide) A->C Oxidizing Agents D Ring Opening Products A->D Strong Acid/Base, Heat E Hydrolysis of Side Chain A->E Extreme pH

Potential degradation routes for this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • HPLC system with a suitable detector (e.g., UV, MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. If no degradation is observed, repeat with 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the stock solution and solid compound in an oven at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples, including an unstressed control, by a suitable analytical method (e.g., HPLC).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any new peaks, which are potential degradation products.

    • Calculate the percentage of degradation of the parent compound.

ForcedDegradationWorkflow Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, RT & 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT & 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (70°C) A->E F Photostability (ICH Q1B) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H For B & C I HPLC Analysis G->I H->I J Data Evaluation (Identify Degradants, % Degradation) I->J

Workflow for a forced degradation study.

Data Presentation

The following table is a template for presenting results from a forced degradation study. The data is for illustrative purposes only.

Stress Condition Time (hours) Parent Compound (%) Degradation Product 1 (Area %) Degradation Product 2 (Area %) Total Degradation (%)
Control 24100.0N/AN/A0.0
0.1 M HCl (60°C) 2492.54.82.77.5
0.1 M NaOH (60°C) 2488.28.13.711.8
3% H₂O₂ (RT) 2495.14.9N/A4.9
Thermal (70°C) 2499.2N/AN/A0.8
Photostability 2498.51.5N/A1.5

References

Preventing side reactions with 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-Bis(2-carboxyethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during their experiments with this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as piperazine-1,4-dipropionic acid, is a symmetrical dicarboxylic acid featuring a central piperazine ring. Its bifunctional nature, with two carboxylic acid groups and two tertiary amine nitrogens, makes it a valuable building block in various chemical syntheses. It is commonly used as a linker in the development of pharmaceuticals, specialty polymers, and as a component in the synthesis of more complex molecular architectures.

Q2: What are the most common side reactions to be aware of when using this compound in amide coupling reactions?

The most prevalent side reactions during amide coupling reactions with this compound include:

  • Incomplete reaction: Due to the steric hindrance and electronic effects of the piperazine ring, one or both carboxylic acid groups may fail to react completely, leading to a mixture of mono-amidation and unreacted starting material.

  • Formation of N-acylurea byproducts: When using carbodiimide coupling reagents like EDC or DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the desired amine.[1]

  • Racemization: If chiral amines are used, the reaction conditions, particularly the choice of base and coupling reagent, can lead to racemization.

  • Side reactions involving tertiary amines: The piperazine nitrogens are tertiary amines and can potentially undergo side reactions such as N-oxidation, especially if oxidizing agents are present.

Q3: Can intramolecular cyclization occur with this compound?

While theoretically possible under certain conditions, intramolecular cyclization to form a diketopiperazine-like structure from this compound is generally not a major concern under standard amide coupling conditions. The formation of diketopiperazines is more common from dipeptide esters where the piperazine ring is formed during the cyclization.[2][3][4][5][6] However, forcing conditions such as very high temperatures in the absence of a coupling partner could potentially lead to side reactions, including intramolecular anhydride formation between the two carboxyl groups, though this is less likely than intermolecular reactions in a typical synthetic setup.[7][8][9][10]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Bis-Amide Product

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material and a mono-amidated intermediate.

  • The final isolated yield is consistently below expectations.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Insufficient Activation of Carboxylic Acids - Increase the equivalents of the coupling reagent (e.g., HATU, HBTU) and base (e.g., DIPEA). A common starting point is 2.2 equivalents of coupling reagent and 4.4 equivalents of base for each molecule of this compound. - Extend the pre-activation time before adding the amine to ensure complete formation of the active ester.
Steric Hindrance - Switch to a more powerful coupling reagent. Uronium/aminium salts like HATU are often more effective than carbodiimides for sterically hindered substrates. - Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C), monitoring for potential side reactions.
Poor Solubility of Reagents - Ensure all reagents are fully dissolved. Consider using a more polar aprotic solvent like DMF or NMP.
Premature Precipitation of Product - If the product precipitates before the reaction is complete, consider using a solvent in which the final product is more soluble, or run the reaction at a higher dilution.

Experimental Protocol: High-Yield Bis-Amide Synthesis

This protocol is a general guideline for the synthesis of a bis-amide from this compound and a primary amine using HATU as the coupling reagent.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (4.4 eq.) to the solution and stir for 5 minutes. Then, add HATU (2.2 eq.) and stir the mixture for 15-30 minutes at room temperature for pre-activation.

  • Amine Addition: Add the primary amine (2.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Bis-Amide check_reaction_completion Reaction Incomplete? (Check TLC/LC-MS) start->check_reaction_completion incomplete Yes check_reaction_completion->incomplete Yes complete No check_reaction_completion->complete No insufficient_activation Increase Equivalents of Coupling Reagent/Base incomplete->insufficient_activation extend_preactivation Extend Pre-activation Time incomplete->extend_preactivation increase_temp Increase Reaction Temperature incomplete->increase_temp solubility_issue Solubility Issues? complete->solubility_issue yes_solubility Yes solubility_issue->yes_solubility no_solubility No solubility_issue->no_solubility change_solvent Change to More Polar Solvent (DMF, NMP) yes_solubility->change_solvent purification_issue Purification Issues? no_solubility->purification_issue yes_purification Yes purification_issue->yes_purification no_purification No purification_issue->no_purification optimize_purification Optimize Chromatography/Recrystallization yes_purification->optimize_purification other_issues Consider Other Side Reactions no_purification->other_issues

Caption: Troubleshooting workflow for low bis-amide yield.

Issue 2: Formation of N-Acylurea Byproduct with Carbodiimide Reagents

Symptoms:

  • A significant byproduct is observed by LC-MS with a mass corresponding to the starting dicarboxylic acid plus the dehydrated carbodiimide.

  • The byproduct is often difficult to separate from the desired product by chromatography due to similar polarities.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
O- to N-Acyl Migration - Add an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine. - Lower the reaction temperature to 0 °C before and during the addition of the carbodiimide.
Slow Nucleophilic Attack by Amine - If the amine is sterically hindered or electronically deactivated, consider switching to a more potent coupling reagent system like HATU/DIPEA.

Experimental Protocol: Minimizing N-Acylurea Formation with EDC/HOBt

  • Preparation: Dissolve this compound (1.0 eq.) and HOBt (2.2 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Amine Addition: Add the primary amine (2.2 eq.) to the mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the previous protocol.

Signaling Pathway of N-Acylurea Formation and Prevention

acylurea_formation cluster_problem Problematic Pathway cluster_solution Preventative Pathway RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea Rearrangement O_acylisourea_sol O-Acylisourea Intermediate Active_Ester Active Ester O_acylisourea_sol->Active_Ester + HOBt HOBt HOBt Desired_Amide Desired Amide Active_Ester->Desired_Amide + Amine Amine Amine

Caption: N-Acylurea formation and its prevention.

Issue 3: Purification Challenges

Symptoms:

  • The product is highly polar and shows poor mobility on silica gel TLC.

  • The product is an oil and difficult to handle.

  • Co-elution of impurities with the desired product.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
High Polarity of the Dicarboxylic Acid/Diamide - For unreacted dicarboxylic acid, consider an initial aqueous extraction with a mild base (e.g., NaHCO₃) to remove it from the organic layer containing the less polar product. - For highly polar amide products, reversed-phase (C18) chromatography may be more effective than normal-phase silica gel chromatography.[11]
Product is an Oil - If the product is a basic oil, it can often be solidified by converting it to a salt (e.g., hydrochloride or trifluoroacetate salt) by treating a solution of the oil with the corresponding acid. The resulting salt is often a crystalline solid that can be filtered and further purified by recrystallization.
Co-elution of Impurities - If using normal-phase chromatography, try adding a small amount of a modifier to the eluent, such as triethylamine (for basic products) or acetic acid (for acidic byproducts), to improve separation. - Explore different solvent systems for chromatography. A switch from ethyl acetate/hexanes to dichloromethane/methanol can significantly alter the elution profile.

Experimental Protocol: Purification by Acid-Base Extraction

This protocol is useful for removing unreacted this compound from a reaction mixture containing a less polar bis-amide product.

  • Dissolution: After the reaction, quench with water and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2-3 times). This will deprotonate the unreacted carboxylic acid groups, making the starting material water-soluble.

  • Separation: Separate the aqueous and organic layers. The organic layer contains the desired product, while the aqueous layer contains the unreacted dicarboxylic acid.

  • Further Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Final Purification: The resulting crude product can then be further purified by column chromatography or recrystallization.

Purification Strategy Decision Tree

purification_strategy start Purification Challenge product_state Product is an Oil? start->product_state yes_oil Yes product_state->yes_oil no_oil No product_state->no_oil salt_formation Convert to Salt (e.g., HCl salt) for Solidification yes_oil->salt_formation impurity_type Nature of Impurity? no_oil->impurity_type polar_impurity Polar (e.g., starting acid) impurity_type->polar_impurity nonpolar_impurity Similar Polarity impurity_type->nonpolar_impurity acid_base_extraction Acid-Base Extraction polar_impurity->acid_base_extraction chromatography Column Chromatography nonpolar_impurity->chromatography chromatography_type Chromatography Type? chromatography->chromatography_type normal_phase Normal Phase (Silica) chromatography_type->normal_phase reversed_phase Reversed Phase (C18) chromatography_type->reversed_phase modify_eluent Modify Eluent (e.g., add TEA or AcOH) normal_phase->modify_eluent rp_chrom Use Reversed-Phase Chromatography reversed_phase->rp_chrom

Caption: Decision tree for purification strategies.

References

1,4-Bis(2-carboxyethyl)piperazine solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with 1,4-Bis(2-carboxyethyl)piperazine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility complex?

This compound, also known as 1,4-piperazinedipropionic acid, is a zwitterionic molecule. This means it contains both acidic (two carboxyl groups) and basic (two tertiary amine groups on the piperazine ring) functionalities. Its solubility in aqueous solutions is highly dependent on the pH of the system. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its solubility is at a minimum. As the pH moves away from the pI, either to more acidic or more basic values, the molecule becomes charged, leading to increased solubility in water.

Q2: In which solvents is this compound expected to be soluble?

Due to its polar nature, this compound is expected to have low solubility in non-polar organic solvents. Its solubility is primarily in aqueous solutions, and this is heavily influenced by pH. It is generally more soluble in aqueous solutions with a pH significantly higher or lower than its isoelectric point. For instance, in a basic solution (e.g., 1M Sodium Hydroxide), the carboxylic acid groups will be deprotonated, forming a soluble salt.[1] Conversely, in a strongly acidic solution, the piperazine nitrogens will be protonated, also forming a soluble salt.

Q3: What are the predicted pKa values for this compound?

Q4: How does temperature affect the solubility of this compound?

For most solid solutes, solubility in a liquid solvent increases with temperature. Therefore, gentle heating of the solution can be a useful technique to aid in the dissolution of this compound. However, it is crucial to ensure that the compound is stable at elevated temperatures and that the increased temperature does not negatively impact other components of the experimental system.

Troubleshooting Guides

Issue 1: The compound is not dissolving in water.

Possible Cause: The pH of the water is close to the isoelectric point (pI) of this compound, where its solubility is at a minimum.

Solutions:

  • Adjust the pH:

    • To dissolve as an anionic salt: Add a base (e.g., 0.1 M NaOH) dropwise while stirring to raise the pH. This will deprotonate the carboxylic acid groups, leading to the formation of a more soluble carboxylate salt.

    • To dissolve as a cationic salt: Add an acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH. This will protonate the piperazine nitrogens, forming a more soluble ammonium salt.

  • Gentle Heating: Warm the solution while stirring. Ensure the temperature is appropriate for your experimental setup.

  • Sonication: Use a sonicator to provide mechanical energy to break down particle agglomerates and enhance dissolution.

Issue 2: The compound precipitates out of solution after initial dissolution.

Possible Cause: A change in the solution's pH or temperature, or the addition of another component that reduces its solubility.

Solutions:

  • pH Maintenance: Ensure the pH of your final solution is buffered to a range where this compound is soluble. The choice of buffer is critical and should be compatible with your experimental system.

  • Temperature Control: Maintain a constant temperature for your solution, especially if the initial dissolution was aided by heating.

  • Solvent Composition: If working with a mixed solvent system, be aware that changes in the solvent ratio can affect solubility. For instance, adding a less polar solvent to an aqueous solution can cause the compound to precipitate.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicNotes
Molecular FormulaC₁₀H₁₈N₂O₄
Molecular Weight230.26 g/mol
pKa (Carboxylic Acids)~ 2 - 5Estimated based on similar structures.
pKa (Piperazine Nitrogens)~ 5 - 10Estimated based on piperazine.[1][2]
Isoelectric Point (pI)~ 3 - 7Estimated range where solubility is lowest.
Aqueous SolubilityHighly pH-dependentZwitterionic nature governs solubility.
Organic Solvent SolubilityLow in non-polar solventsExpected due to its polar functional groups.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of an aqueous stock solution by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) or 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Methodology:

  • Weigh the desired amount of this compound and add it to a beaker containing approximately 80% of the final desired volume of deionized water.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add either 0.1 M NaOH (to increase pH) or 0.1 M HCl (to decrease pH) dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the acid or base until the compound is fully dissolved. Note the final pH.

  • Once dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final volume with deionized water and mix thoroughly.

  • Sterile filter the solution if required for your application.

Mandatory Visualization

Solubility_pH_Relationship pH-Dependent Solubility of this compound cluster_pH_Scale pH Scale cluster_Solubility Solubility Low_pH Low pH (Acidic) High_Solubility1 High Solubility Low_pH->High_Solubility1 Protonated Nitrogens (Cationic Form) pI Isoelectric Point (pI) Low_Solubility Low Solubility pI->Low_Solubility Net Neutral Charge (Zwitterionic Form) High_pH High pH (Basic) High_Solubility2 High Solubility High_pH->High_Solubility2 Deprotonated Carboxyls (Anionic Form)

Caption: pH effect on this compound solubility.

Troubleshooting_Workflow Troubleshooting Dissolution Issues Start Start: Undissolved Compound Check_pH Is the pH near the pI? Start->Check_pH Adjust_pH Adjust pH (add acid or base) Check_pH->Adjust_pH Yes Heat_Sonicate Apply Gentle Heat or Sonication Check_pH->Heat_Sonicate No Dissolved Compound Dissolved Adjust_pH->Dissolved Heat_Sonicate->Dissolved Precipitation Precipitation Occurs? Dissolved->Precipitation Buffer_Solution Use a Buffered Solution Precipitation->Buffer_Solution Yes End Stable Solution Precipitation->End No Control_Temp Control Temperature Buffer_Solution->Control_Temp Control_Temp->End

Caption: Workflow for resolving solubility problems.

References

Technical Support Center: Scaling Up 1,4-Bis(2-carboxyethyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,4-Bis(2-carboxyethyl)piperazine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is achieved through a double aza-Michael addition of piperazine to an acrylic acid derivative. This reaction involves the nucleophilic addition of the secondary amine groups of piperazine to the activated double bond of the acrylic acid derivative.

Q2: What are the key parameters to control for a successful scale-up?

Successful scaling of this synthesis requires careful control over several parameters:

  • Stoichiometry: Precise control of the molar ratio of piperazine to the acrylic acid derivative is crucial to ensure the desired di-substitution and minimize side products.

  • Temperature: The Michael addition is an exothermic reaction. Effective temperature management is critical to prevent runaway reactions and the formation of byproducts.

  • Addition Rate: A slow and controlled addition of the acrylic acid derivative to the piperazine solution is necessary to manage the reaction exotherm and ensure homogeneity.

  • Solvent Selection: The choice of solvent affects reactant solubility, reaction rate, and ease of product isolation.

  • Purification Method: An efficient and scalable purification strategy is essential to obtain a high-purity final product.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Q: My scaled-up reaction is resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in the synthesis of this compound can stem from several factors. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Reaction - Monitor the reaction progress using techniques like TLC, HPLC, or NMR to ensure it has gone to completion. - If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Side Reactions (e.g., Polymerization) - Ensure slow and controlled addition of the acrylic acid derivative to maintain a low localized concentration. - Maintain strict temperature control to prevent excessive heat that can promote polymerization. - Consider using a polymerization inhibitor if the issue persists.
Suboptimal Stoichiometry - Accurately measure and dispense all reagents. Ensure the piperazine is of high purity. - A slight excess of the acrylic acid derivative (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.
Product Loss During Work-up/Purification - Optimize the pH for product precipitation during work-up. - Choose an appropriate solvent for crystallization to maximize recovery. - Ensure complete transfer of materials between vessels.
Issue 2: Formation of Mono-substituted Byproduct

Q: I am observing a significant amount of the mono-adduct, 1-(2-carboxyethyl)piperazine, in my product mixture. How can I favor the formation of the di-substituted product?

A: While the goal is di-substitution, understanding the factors that favor mono-substitution can help in pushing the reaction towards the desired product. The formation of the mono-adduct is more likely if the second Michael addition is significantly slower than the first.

Potential CauseRecommended Solution
Insufficient Amount of Acrylic Acid Derivative - Ensure at least two full equivalents of the acrylic acid derivative are used per equivalent of piperazine. A slight excess can help drive the second addition.
Low Reaction Temperature or Short Reaction Time - While temperature control is crucial to prevent side reactions, a temperature that is too low may not provide sufficient energy for the second addition to proceed at a reasonable rate. - Ensure the reaction is allowed to proceed for a sufficient duration after the addition of the acrylic acid derivative is complete.
Issue 3: Product Purification Challenges

Q: I am having difficulty purifying the final product at a large scale. What are some effective purification strategies?

A: The purification of this compound can be challenging due to its physical properties. Here are some recommended techniques for large-scale purification:

  • Crystallization: This is often the most effective method for purifying the final product at scale.

    • pH Adjustment: The product is an amino acid and its solubility is highly dependent on pH. Acidifying the aqueous solution of the reaction mixture will protonate the piperazine nitrogens and the carboxylate groups, leading to precipitation of the zwitterionic product. The optimal pH for precipitation should be determined experimentally.

    • Solvent Selection: Water is a common solvent for the reaction. The product can be crystallized from water, potentially with the addition of a miscible organic solvent to reduce solubility and improve crystal formation.

  • Ion Exchange Chromatography: For removal of ionic impurities, ion exchange chromatography can be a viable, albeit more complex and costly, option for large-scale purification.[1]

  • Salt Formation: Conversion of the product to a salt (e.g., a dihydrochloride salt) can sometimes facilitate crystallization and purification. The free base can then be regenerated.

Experimental Protocols

Key Experiment: Scaled-up Synthesis of this compound

Objective: To provide a general, scalable protocol for the synthesis of this compound via a double aza-Michael addition.

Materials:

  • Piperazine (anhydrous)

  • Acrylic acid

  • Water (deionized)

  • Hydrochloric acid (for pH adjustment)

  • Suitable filtration and drying equipment

Methodology:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve piperazine in deionized water. The concentration should be adjusted to allow for efficient stirring and heat transfer.

  • Cooling: Cool the piperazine solution to a controlled temperature, typically between 10-20 °C, using a cooling bath.

  • Slow Addition: Slowly add acrylic acid (2.1-2.2 molar equivalents) to the stirred piperazine solution via the addition funnel over a period of 2-4 hours. The addition rate should be carefully controlled to maintain the reaction temperature within the desired range.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for an additional 4-8 hours, or until the reaction is deemed complete by a suitable analytical method (e.g., HPLC or NMR).

  • Product Isolation:

    • Cool the reaction mixture.

    • Slowly add hydrochloric acid to adjust the pH of the solution to the isoelectric point of the product, which will induce precipitation. This is a critical step and the optimal pH should be predetermined on a small scale.

    • Stir the resulting slurry for a period to ensure complete precipitation.

  • Filtration and Washing: Filter the precipitated product using a suitable filter (e.g., a Büchner funnel or a filter press for larger scales). Wash the filter cake with cold deionized water to remove any remaining impurities.

  • Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the synthesis at different scales. Actual results may vary depending on the specific equipment and reaction conditions used.

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Piperazine 10 g1 kg
Acrylic Acid ~17.5 g (2.1 eq)~1.75 kg (2.1 eq)
Water 100 mL10 L
Addition Time 1-2 hours3-4 hours
Reaction Time 4-6 hours6-8 hours
Reaction Temp. 15-25 °C15-25 °C
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>98%

Visualizations

Experimental Workflow

G Experimental Workflow for Scaling Up this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Piperazine Solution cool_solution Cool Solution to 10-20°C prep_reagents->cool_solution add_acrylic_acid Slowly Add Acrylic Acid cool_solution->add_acrylic_acid monitor_reaction Monitor Reaction Progress add_acrylic_acid->monitor_reaction adjust_ph Adjust pH to Precipitate Product monitor_reaction->adjust_ph filter_product Filter Product adjust_ph->filter_product wash_product Wash with Cold Water filter_product->wash_product dry_product Dry Under Vacuum wash_product->dry_product

Caption: A flowchart illustrating the key stages in the scaled-up synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_side_reactions Are there significant side products? check_completion->check_side_reactions Yes incomplete_solution Extend reaction time or increase temperature slightly. check_completion->incomplete_solution No check_workup_loss Was there significant loss during work-up? check_side_reactions->check_workup_loss No side_reaction_solution Improve temperature control. Slow down addition rate. Consider a polymerization inhibitor. check_side_reactions->side_reaction_solution Yes workup_solution Optimize pH for precipitation. Choose a better crystallization solvent. check_workup_loss->workup_solution Yes end Yield Improved check_workup_loss->end No incomplete_solution->end side_reaction_solution->end workup_solution->end

Caption: A logical diagram for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: 1,4-Bis(2-carboxyethyl)piperazine Synthesis and Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Bis(2-carboxyethyl)piperazine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and straightforward synthetic route is the double Michael addition of piperazine to an acrylic acid derivative, such as acrylic acid itself or an acrylate ester (e.g., methyl acrylate or ethyl acrylate). The reaction with an acrylate ester is often preferred to avoid potential polymerization of acrylic acid and is followed by a hydrolysis step to yield the dicarboxylic acid.

Q2: What are the primary competing reactions or byproducts in this synthesis?

A2: The main byproduct is the mono-adduct, 1-(2-carboxyethyl)piperazine. The formation of this byproduct is favored when an insufficient amount of the acrylic acid derivative is used or when the reaction conditions do not promote the second addition.[1] Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired disubstituted product.

Q3: Why is my overall yield of this compound consistently low?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The second Michael addition may be slower than the first.

  • Side reactions: Polymerization of the acrylic acid derivative can be a significant issue.

  • Suboptimal stoichiometry: An incorrect ratio of piperazine to the acrylic acid derivative can lead to a mixture of mono- and di-substituted products.[1]

  • Purification losses: The high polarity and water solubility of the product can make isolation and purification challenging.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC analysis, staining with an appropriate agent like ninhydrin can help visualize the piperazine starting material and products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Disubstituted Product Formation of a significant amount of the mono-substituted byproduct.Increase the molar ratio of the acrylic acid derivative to piperazine (e.g., 2.2 to 2.5 equivalents). Ensure slow, dropwise addition of the acrylic acid derivative to the piperazine solution to maintain a high effective concentration of piperazine initially.[1]
Polymerization of the acrylic acid derivative.If using acrylic acid, consider adding a polymerization inhibitor. Alternatively, use an acrylate ester which is less prone to polymerization, followed by a hydrolysis step.
Difficult Product Isolation The product is highly soluble in aqueous media.After acidification, if the product does not precipitate, try concentrating the aqueous solution under reduced pressure. Alternatively, consider extraction with a highly polar organic solvent. Lyophilization of the aqueous solution after removing any salts can also be an effective isolation method.
Product is an Oily Substance Instead of a Solid Presence of impurities or residual solvent.Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol, water/isopropanol). If recrystallization is unsuccessful, column chromatography on a suitable stationary phase (e.g., reverse-phase silica) may be necessary.
Reaction is Sluggish or Incomplete Insufficient reaction temperature or time.The Michael addition can be slow. Consider increasing the reaction temperature moderately (e.g., to 40-60 °C) and extending the reaction time. Monitor the reaction progress to determine the optimal endpoint.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via a double Michael addition of piperazine to methyl acrylate, followed by hydrolysis.

Materials:

  • Piperazine

  • Methyl acrylate

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (1.0 eq) in methanol.

  • Michael Addition: Cool the solution in an ice bath. Add methyl acrylate (2.2 eq) dropwise to the stirred piperazine solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS until the piperazine is consumed.

  • Solvent Removal: Remove the methanol under reduced pressure to obtain the crude diester, 1,4-Bis(2-(methoxycarbonyl)ethyl)piperazine.

  • Hydrolysis: Dissolve the crude diester in an aqueous solution of sodium hydroxide (2.5 eq). Heat the mixture to reflux and stir for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. The product, this compound, should precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the product under vacuum. The purity can be checked by NMR and melting point analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Hydrolysis cluster_purification Isolation & Purification dissolve Dissolve Piperazine in Methanol cool Cool to 0-5 °C dissolve->cool add Dropwise Addition of Methyl Acrylate cool->add react Stir at RT for 24-48h add->react evaporate Evaporate Methanol react->evaporate hydrolyze Hydrolyze with NaOH(aq) evaporate->hydrolyze acidify Acidify with HCl to pH 2-3 hydrolyze->acidify filter Filter Precipitate acidify->filter wash Wash with Cold Water and Ethanol filter->wash dry Dry Under Vacuum wash->dry

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_byproducts Analyze Crude Product (NMR, LC-MS) start->check_byproducts mono_adduct High Mono-adduct Content? check_byproducts->mono_adduct polymer Polymerization Evident? mono_adduct->polymer No increase_acrylate Increase Molar Ratio of Acrylate mono_adduct->increase_acrylate Yes optimize_addition Ensure Slow, Cold Addition mono_adduct->optimize_addition Yes purification_issue Significant Loss During Purification? polymer->purification_issue No use_ester Switch to Acrylate Ester (if using acid) polymer->use_ester Yes optimize_isolation Optimize Isolation Method (e.g., Lyophilization) purification_issue->optimize_isolation Yes end Improved Yield purification_issue->end No increase_acrylate->end optimize_addition->end use_ester->end optimize_isolation->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Characterization of 1,4-Bis(2-carboxyethyl)piperazine Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and characterization of 1,4-Bis(2-carboxyethyl)piperazine and its reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, a compound often synthesized via the double Michael addition of piperazine to an acrylic acid derivative. The primary challenge in this synthesis is controlling the extent of alkylation on the piperazine nitrogens, which can lead to a mixture of products.

Issue 1: Presence of Multiple Products in the Final Reaction Mixture

  • Question: My reaction is yielding a mixture of products, not just the desired this compound. How can I identify the byproducts and improve the reaction selectivity?

  • Answer: The most common byproduct is the mono-adduct, 1-(2-carboxyethyl)piperazine. Depending on the reaction conditions and the reactivity of the starting materials, over-alkylation leading to quaternary ammonium salts or side reactions involving impurities can also occur.

    • Byproduct Identification:

      • Mass Spectrometry (MS): The different products will have distinct molecular weights. The expected molecular weight of this compound is 230.25 g/mol . The mono-adduct would have a molecular weight of 158.19 g/mol .

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the symmetrical di-substituted product and the asymmetrical mono-substituted byproduct. In the di-substituted product, you would expect to see equivalent signals for the two carboxyethyl groups and the piperazine protons. The mono-substituted product will show a more complex spectrum due to the lack of symmetry.

      • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the different products based on their polarity. The di-substituted product will be less polar than the mono-substituted product.

    • Improving Selectivity:

      • Stoichiometry Control: Carefully controlling the molar ratio of piperazine to the acrylic acid derivative is crucial. Using a precise 1:2 molar ratio of piperazine to the acrylic acid derivative will favor the formation of the di-substituted product.

      • Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress closely by techniques like TLC or LC-MS can help to minimize the formation of over-alkylated byproducts.

Issue 2: Difficulty in Purifying this compound

  • Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are effective?

  • Answer: The purification of zwitterionic compounds like this compound can be challenging.

    • Crystallization: Due to its structure, this compound may be amenable to crystallization from a suitable solvent system. Experiment with different solvents and solvent mixtures (e.g., water/ethanol, water/isopropanol) to find conditions that favor the crystallization of the desired product while leaving the byproducts in solution.

    • Ion-Exchange Chromatography: This is a powerful technique for separating compounds based on their charge. At a specific pH, the desired di-anionic product can be selectively bound to an anion-exchange resin and then eluted by changing the pH or ionic strength of the eluent.

    • Preparative HPLC: If other methods fail, preparative reverse-phase HPLC can be used to isolate the pure compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

  • ¹H NMR (in D₂O):

    • ~2.8 - 3.0 ppm (triplet, 4H, -N-CH₂-CH₂-COOH)

    • ~3.2 - 3.5 ppm (broad singlet, 8H, piperazine ring protons)

    • ~2.5 - 2.7 ppm (triplet, 4H, -N-CH₂-CH₂-COOH)

  • ¹³C NMR (in D₂O):

    • ~175 - 180 ppm (-COOH)

    • ~52 - 55 ppm (-N-CH₂-CH₂-COOH)

    • ~48 - 52 ppm (piperazine ring carbons)

    • ~32 - 35 ppm (-N-CH₂-CH₂-COOH)

Q2: What is the typical mass spectrometry fragmentation pattern for this compound?

A2: In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the molecule will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 231. In negative ion mode, a deprotonated ion [M-H]⁻ at m/z 229 would be expected. Fragmentation in MS/MS would likely involve the loss of the carboxyethyl groups. Common fragments would include the piperazine ring and fragments of the side chains.

Q3: How can I quantify the ratio of di-substituted to mono-substituted product in my reaction mixture?

A3: Quantitative analysis can be performed using:

  • ¹H NMR: By integrating the signals corresponding to unique protons of the di-substituted and mono-substituted products, their molar ratio can be determined. For instance, the ratio of the integrals of the symmetrical piperazine protons in the di-adduct versus the non-symmetrical protons in the mono-adduct can be used.

  • HPLC with UV or MS detection: A calibrated HPLC method can provide accurate quantification of the different species in the reaction mixture by comparing the peak areas to those of known standards.

Data Presentation

Table 1: Hypothetical Product Distribution in the Michael Addition of Piperazine with Ethyl Acrylate under Various Conditions

Molar Ratio (Piperazine:Ethyl Acrylate)Temperature (°C)Reaction Time (h)This compound Diethyl Ester (%)1-(2-carboxyethyl)piperazine Ethyl Ester (%)Unreacted Piperazine (%)
1:1.52524355015
1:2.0252475205
1:2.225248510<5
1:2.0501280155
1:2.004870255

Note: This data is hypothetical and for illustrative purposes to demonstrate the effect of stoichiometry and temperature on product distribution. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a Michael addition reaction.

  • Materials:

    • Piperazine

    • Acrylic acid

    • Methanol (or another suitable solvent)

    • Hydrochloric acid (for pH adjustment)

    • Sodium hydroxide (for pH adjustment)

  • Procedure:

    • Dissolve piperazine (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acrylic acid (2.2 eq) to the cooled piperazine solution dropwise while stirring. The addition should be controlled to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, adjust the pH of the reaction mixture to ~3-4 with hydrochloric acid to precipitate the product.

    • Filter the precipitate and wash with cold methanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the reaction mixture to identify and quantify the main product and byproducts.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or Mass Spectrometer (ESI positive and negative modes)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification reactants Piperazine + Acrylic Acid reaction Michael Addition reactants->reaction Methanol, 0°C to RT mixture Reaction Mixture reaction->mixture hplc HPLC Analysis mixture->hplc Identify & Quantify nmr NMR Spectroscopy mixture->nmr Structural Elucidation ms Mass Spectrometry mixture->ms Molecular Weight purification Purification (Crystallization / Chromatography) mixture->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis, analysis, and purification of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic problem Problem: Low Yield / Impure Product cause1 Cause: Incorrect Stoichiometry problem->cause1 cause2 Cause: Suboptimal Temperature problem->cause2 cause3 Cause: Inefficient Purification problem->cause3 solution1 Solution: Adjust Reactant Ratio (e.g., 1:2.2 Piperazine:Acrylic Acid) cause1->solution1 solution2 Solution: Optimize Temperature (e.g., Lower Temperature) cause2->solution2 solution3 Solution: Employ Ion-Exchange Chromatography or Crystallization cause3->solution3

Caption: Troubleshooting flowchart for addressing common issues in the synthesis of this compound.

Validation & Comparative

A Comparative Analysis of Piperazine Dicarboxylic Acid Derivatives: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This guide provides a comparative analysis of piperazine dicarboxylic acid derivatives, a class of compounds with burgeoning interest for their potential pharmacological activities. While direct comparative studies on 1,4-Bis(2-carboxyethyl)piperazine derivatives are limited in publicly available literature, this guide synthesizes data from closely related dicarboxylic acid and 1,4-disubstituted piperazine derivatives to offer valuable insights into their structure-activity relationships and therapeutic promise in oncology and neuropharmacology.

Quantitative Bioactivity Data

The following tables summarize the biological activities of various piperazine derivatives, providing a basis for comparison. It is important to note that the derivatives presented are structurally varied, and direct comparisons should be made with consideration of the different substitution patterns.

Table 1: Comparative Anticancer Activity of Piperazine Derivatives

Compound IDDescriptionCancer Cell LineActivity (IC50/GI50 in µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[1]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35[1]
Compound 7a 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivativeNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Higher cytotoxicity than doxorubicin
Compound 3n Alepterolic acid arylformyl piperazinyl derivativeMDA-MB-231 (Triple-negative breast cancer)5.55 ± 0.56[2]
Compound 11 3,6-diunsaturated 2,5-diketopiperazine derivativeA549 (Lung) / Hela (Cervical)1.2 / 0.7[3]
Compound 7a (phthalazine derivative) 1,4-disubstituted phthalazine derivativeMDA-MB-231 (Breast)0.00084[1]

Table 2: Comparative Neuropharmacological Activity of Piperazine Derivatives

Compound IDDescriptionBiological Target/AssayActivity (Ki/IC50)Reference
Compound 18i N(1)-substituted cis-piperazine-2,3-dicarboxylic acid derivativeGluK1 kainate receptor antagonistPotent antagonist[4]
Compound (-)-4 N(1)-substituted cis-piperazine-2,3-dicarboxylic acid derivativeGluK1 kainate receptor antagonistPotent antagonist[4]
Compound 4c 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAcetylcholinesterase (AChE) inhibitorKi = 10.18 ± 1.00 µM[5]
Compound 7b 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidButyrylcholinesterase (BChE) inhibitorKi = 1.6 ± 0.08 nM[5]
Compound 2i 1,4-disubstituted piperazine5-HT, NE, and DA reuptake inhibitorIC50 = 158.7 nM (5-HT), 99 nM (NE), 97.5 nM (DA)[6]
Compound 6a Piperazine derivative5-HT1A ReceptorKi = 1.28 nM[7]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of these derivatives.

Synthesis of 1,4-Disubstituted Piperazine Derivatives (General Protocol)

A common method for the synthesis of 1,4-disubstituted piperazines involves the N-alkylation of piperazine. For the synthesis of this compound, a Michael addition reaction with an acrylic acid ester followed by hydrolysis is a typical route.

Materials:

  • Piperazine

  • Methyl acrylate (or other acrylic acid esters)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • N,N'-Dialkylation: Dissolve piperazine in methanol. Add methyl acrylate dropwise to the solution at room temperature. The reaction is typically stirred for 24-48 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Hydrolysis: The resulting diester is then hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of hydrochloric acid or sodium hydroxide.

  • Isolation and Purification: The product is isolated by filtration or extraction and can be purified by recrystallization.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[8][9]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium

  • Piperazine derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[8]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations

Signaling Pathway: Apoptosis Induction by Piperazine Derivatives

Many anticancer piperazine derivatives exert their effect by inducing programmed cell death, or apoptosis. A common pathway involves the activation of caspases.

G Piperazine_Derivative Piperazine Derivative Bax_Bak Bax/Bak Activation Piperazine_Derivative->Bax_Bak Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by piperazine derivatives.

Experimental Workflow: Synthesis and Evaluation

The development of novel piperazine derivatives follows a structured workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) Characterization->In_Vitro In_Vivo In Vivo Models (Animal Studies) In_Vitro->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET

Caption: General workflow for the development of piperazine derivatives.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

The biological activity of piperazine derivatives is highly dependent on the nature and position of their substituents.

G Piperazine_Core Piperazine Core Substituents Substituents at N1 and N4 Piperazine_Core->Substituents Lipophilicity Lipophilicity Substituents->Lipophilicity Electronic_Effects Electronic Effects Substituents->Electronic_Effects Steric_Hindrance Steric Hindrance Substituents->Steric_Hindrance Biological_Activity Biological Activity (Potency & Selectivity) Lipophilicity->Biological_Activity Electronic_Effects->Biological_Activity Steric_Hindrance->Biological_Activity

Caption: Key factors influencing the SAR of piperazine derivatives.

References

A Comparative Guide to 1,4-Bis(2-carboxyethyl)piperazine and Alternative Platforms for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-Bis(2-carboxyethyl)piperazine and established alternative platforms for drug delivery. Due to the limited availability of direct experimental data on the efficacy of this compound as a primary drug delivery vehicle, this document evaluates its potential based on the characteristics of its piperazine core and carboxylic acid functional groups. This potential is then contrasted with the proven performance of three major classes of drug delivery systems: Zwitterionic Polymers, Biocompatible Polymers (PLGA and Chitosan), and pH-Responsive Polymers.

This compound: A Potential Yet Unvalidated Candidate

This compound is a piperazine derivative with two carboxylic acid groups. While piperazine and its derivatives are common scaffolds in many pharmaceuticals, their use as primary drug delivery vehicles is not well-documented.[1][2] However, its chemical structure suggests several potential advantages in drug delivery applications.

The presence of carboxylic acid groups indicates a potential for pH-responsive behavior, which could be exploited for targeted drug release in the acidic microenvironments of tumors or within cellular compartments like endosomes and lysosomes.[2] The piperazine ring itself can be functionalized, and some piperazine derivatives have been investigated as permeation enhancers for oral drug delivery and as linkers in more complex drug delivery systems to improve solubility.[3][4][5]

Currently, there is a lack of published experimental data quantifying the drug loading capacity, encapsulation efficiency, and release kinetics of this compound-based drug delivery systems. Further research is required to validate its efficacy and biocompatibility for these applications. One study has explored the use of piperazine and its carboxylic acid derivatives to functionalize mesoporous silica for the delivery of the anticancer drug gemcitabine.[6]

Established Alternative Drug Delivery Platforms

The following sections detail the performance of three well-established classes of drug delivery platforms, supported by experimental data.

Zwitterionic Polymers

Zwitterionic polymers possess an equal number of positive and negative charges, resulting in a neutral overall charge and the formation of a tightly bound hydration layer.[1] This "stealth" property reduces nonspecific protein adsorption, minimizes immune recognition, and prolongs circulation time in the bloodstream.[1][6][7][8] These polymers can be designed to be responsive to stimuli such as pH, making them "smart" carriers for targeted drug delivery.[7]

Table 1: Performance Metrics of Zwitterionic Polymer-Based Drug Delivery Systems

Polymer SystemDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Key Findings
Poly(carboxybetaine methacrylate) (PCBMA)-based nanoparticlesDoxorubicin14.035.0pH-dependent release with 72.7% cumulative release at pH 5.0 over 96 hours, compared to 22.3% at pH 7.4.
Poly(sulfobetaine methacrylate) (PSBMA)-based nanogelsDoxorubicinNot Specified>85%Redox-responsive release with over 85% drug release in 12 hours in a reductive environment.
Biocompatible Polymers: PLGA and Chitosan

Biocompatible and biodegradable polymers are extensively used in drug delivery due to their low toxicity and ability to be safely metabolized by the body.[9] Poly(lactic-co-glycolic acid) (PLGA) and Chitosan are two of the most widely studied polymers in this class.

  • PLGA: A synthetic copolymer known for its tunable degradation rate and sustained-release properties.[9] It is often used to formulate nanoparticles for the delivery of a wide range of drugs.[9][10]

  • Chitosan: A natural polysaccharide with mucoadhesive properties, making it suitable for oral and mucosal drug delivery.[11][12] It can be used to coat PLGA nanoparticles to improve their stability and cellular uptake.[12]

Table 2: Performance Metrics of PLGA and Chitosan-Based Nanoparticles

Nanoparticle FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Release Profile
PLGA NanoparticlesCapecitabine16.98 ± 0.788.4 ± 0.1784.1% release over 5 days.[9]
PLGA NanoparticlesS1420 - 4765 - 88Biphasic release with an initial burst followed by sustained release.[13]
Chitosan NanoparticlesTicagrelorNot Specified51.57 - 69.93Sustained release over 24 hours, following a non-Fickian diffusion mechanism.[11]
Chitosan-Coated PLGA NanoparticlesPaclitaxelNot Specified65.8 - 87.1Reduced initial burst release and sustained release over time.
pH-Responsive Polymers

pH-responsive polymers are "smart" materials that undergo structural changes in response to variations in environmental pH.[14] This property is particularly useful for targeted drug delivery to acidic environments such as tumors or for oral delivery systems that need to bypass the acidic conditions of the stomach.[15]

Table 3: Performance of pH-Responsive Polymer Systems

Polymer SystemDrugSwelling BehaviorRelease Characteristics
Hyaluronic Acid HydrogelsDextrans (model drug)pH-dependent swelling, with maximum swelling at pH 7.4.[16]Tunable release based on drug size and pH.[16]
Poly(L-lactide)-co-polyethyleneglycol-co-poly(L-lactide) dimethacrylates hydrogelTetracycline & Doxorubicin>80% reduction in volume at pH 1.2 compared to pH 7.4.[17]Differential release of tetracycline over doxorubicin at pH 1.2.[17]
Prunus armeniaca gum and acrylic acid hydrogelNot SpecifiedSwells at pH 7.4 due to deprotonation of carboxylic acid groups.[14]Drug release is triggered by the dissociation of the hydrogel structure at pH 7.4.[14]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of drug delivery systems.

Preparation of PLGA Nanoparticles

The solvent displacement technique is a common method for preparing PLGA nanoparticles.[9]

  • Organic Phase Preparation: Dissolve 10 mg of the drug and 50 mg of PLGA in 5 ml of a suitable organic solvent like acetone.[9]

  • Aqueous Phase Preparation: Prepare an aqueous solution (15 ml) containing a stabilizer such as 1% polyvinyl alcohol (PVA).[9]

  • Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under magnetic stirring.

  • Solvent Evaporation: Remove the organic solvent using a rotavapor under vacuum.[9]

  • Purification: Filter the nanoparticle suspension through a 0.2 µm membrane and then centrifuge at 15,000 rpm for 1 hour at 5°C.[9]

  • Washing: Resuspend the nanoparticle pellet in distilled water and centrifuge again. Repeat this step three times.[9]

  • Lyophilization: Freeze-dry the final product to obtain a powder.[9]

Determination of Drug Loading and Encapsulation Efficiency

The drug loading and encapsulation efficiency are critical parameters for evaluating a drug delivery system.[18][19][20]

  • Separation of Free Drug: Centrifuge a known amount of the drug-loaded nanoparticle suspension at high speed (e.g., 12,000 x g for 30 minutes) to separate the nanoparticles from the supernatant containing the free, unencapsulated drug.[20]

  • Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[18][19]

  • Calculation:

    • Encapsulation Efficiency (%): ((Total Drug - Free Drug) / Total Drug) x 100[20]

    • Drug Loading (%): ((Total Drug - Free Drug) / Weight of Nanoparticles) x 100[20]

In Vitro Drug Release Assay

This assay determines the rate and extent of drug release from the delivery system over time.[21][22][23][24]

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) with a pH that mimics physiological conditions (e.g., pH 7.4 for blood, pH 5.5 for endosomes).[22]

  • Incubation: Place the dispersion in a dialysis bag with a specific molecular weight cut-off and incubate it in a larger volume of the release medium at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[22]

  • Analysis: Quantify the amount of drug in the collected aliquots using an appropriate analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) and Zeta Potential analysis are used to characterize the physical properties of nanoparticles.[25][26][27][28][29][30][31][32][33][34]

  • Particle Size (DLS):

    • Sample Preparation: Disperse the nanoparticles in a suitable solvent (e.g., deionized water) at an appropriate concentration.

    • Measurement: Place the sample in the DLS instrument, which measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

    • Analysis: The instrument's software calculates the hydrodynamic diameter of the particles using the Stokes-Einstein equation.[30][34]

  • Zeta Potential:

    • Sample Preparation: Disperse the nanoparticles in a low ionic strength medium (e.g., 10 mM NaCl).[25]

    • Measurement: Apply an electric field across the sample in the instrument. The velocity of the particles under this field (electrophoretic mobility) is measured.

    • Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation, providing a measure of the surface charge of the nanoparticles.[26]

Visualizations

The following diagrams illustrate key experimental workflows in the evaluation of drug delivery systems.

ExperimentalWorkflow_Nanoparticle_Preparation_and_Characterization cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_data Data Analysis prep_start Start: Drug and Polymer Solution prep_mixing Mixing of Organic and Aqueous Phases prep_start->prep_mixing prep_evaporation Solvent Evaporation prep_mixing->prep_evaporation prep_purification Purification (Centrifugation/Washing) prep_evaporation->prep_purification prep_end Lyophilized Nanoparticles prep_purification->prep_end char_size Particle Size (DLS) prep_end->char_size char_zeta Zeta Potential prep_end->char_zeta char_loading Drug Loading & Encapsulation Efficiency prep_end->char_loading char_release In Vitro Drug Release prep_end->char_release data_size_dist Size Distribution char_size->data_size_dist data_surface_charge Surface Charge char_zeta->data_surface_charge data_efficiency Efficacy Metrics char_loading->data_efficiency data_kinetics Release Kinetics char_release->data_kinetics

Caption: Workflow for Nanoparticle Preparation and Characterization.

InVitro_Drug_Release_Workflow start Disperse Nanoparticles in Release Medium incubation Incubate at 37°C in Dialysis Setup start->incubation sampling Collect Aliquots at Time Intervals incubation->sampling sampling->incubation Replace with fresh medium analysis Quantify Drug Concentration (HPLC/UV-Vis) sampling->analysis plotting Plot Cumulative Release vs. Time analysis->plotting end Determine Release Kinetics plotting->end

Caption: In Vitro Drug Release Experimental Workflow.

DrugDeliverySystemComparison cluster_topic Drug Delivery Platforms cluster_alternatives Established Alternatives cluster_properties Key Performance Indicators topic This compound alt1 Zwitterionic Polymers topic->alt1 Compare Efficacy alt2 Biocompatible Polymers (PLGA, Chitosan) topic->alt2 Compare Efficacy alt3 pH-Responsive Polymers topic->alt3 Compare Efficacy prop1 Drug Loading & Encapsulation alt1->prop1 prop2 Release Kinetics alt1->prop2 prop3 Biocompatibility alt1->prop3 prop4 Stability alt1->prop4 alt2->prop1 alt2->prop2 alt2->prop3 alt2->prop4 alt3->prop1 alt3->prop2 alt3->prop3 alt3->prop4

Caption: Logical Comparison of Drug Delivery Platforms.

References

Performance of 1,4-Bis(2-carboxyethyl)piperazine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and solvent systems is paramount to achieving desired experimental outcomes. This guide provides a comparative analysis of the performance of 1,4-Bis(2-carboxyethyl)piperazine in various solvent systems, with a focus on its application as a ligand in the synthesis of metal-organic frameworks (MOFs). Due to the limited direct experimental data on this specific compound, this guide draws upon the general properties of piperazine derivatives and dicarboxylic acid linkers to provide a comprehensive overview.

Solubility Profile

The solubility of organic linkers is a critical factor in the synthesis of MOFs, directly impacting crystal growth and the quality of the final product.[1] this compound, a dicarboxylic acid derivative of piperazine, is anticipated to exhibit solubility in polar aprotic solvents commonly used for MOF synthesis.

Table 1: Expected Solubility of this compound and Alternative Dicarboxylic Acid Linkers

Linker/CompoundSolvent SystemExpected SolubilityApplication Context
This compound Dimethylformamide (DMF)GoodMOF Synthesis
Dimethyl sulfoxide (DMSO)GoodMOF Synthesis
WaterModerate to Good (pH-dependent)Aqueous-based syntheses, biological buffers
EthanolModerateGeneral organic synthesis
MethanolModerateGeneral organic synthesis
Terephthalic Acid (BDC)Dimethylformamide (DMF)GoodMOF Synthesis (e.g., MOF-5)[2]
Trimesic Acid (BTC)Dimethylformamide (DMF)GoodMOF Synthesis (e.g., HKUST-1)[3]
2,5-Dihydroxyterephthalic Acid (DOBDC)Dimethylformamide (DMF)GoodMOF Synthesis (e.g., MOF-74)[3]
(E)-4,4'-Stilbene dicarboxylic acidVarious organic solventsVariableMOF Synthesis[4]

Stability and Reactivity in Solution

The stability of this compound in solution is crucial for its successful application. Piperazine-based ligands are known to form stable complexes with a variety of metal ions.[5][6] The conformation of the piperazine ring, which is typically in a stable chair conformation, can change to a boat conformation upon coordination with a metal center.[7][8] This conformational flexibility allows it to act as a versatile bidentate ligand.

In the context of MOF synthesis, the carboxylate groups of this compound will deprotonate in the presence of a base or at elevated temperatures, allowing for coordination with metal ions to form the framework structure. The piperazine nitrogen atoms can also participate in coordination, leading to the formation of robust and potentially functional materials.[6] The overall stability of the resulting MOF will depend on the choice of metal ion, solvent, and reaction conditions.[1]

Comparison with Alternative Linkers

A variety of dicarboxylic acid linkers are utilized in the synthesis of MOFs, each imparting unique properties to the resulting framework.[9][10][11] The choice of linker influences pore size, surface area, and the chemical environment within the pores.

Table 2: Comparison of this compound with Alternative Dicarboxylic Acid MOF Linkers

FeatureThis compoundTerephthalic Acid (BDC)Trimesic Acid (BTC)
Structure Flexible aliphatic dicarboxylate with a central piperazine ringRigid aromatic dicarboxylateRigid aromatic tricarboxylate
Coordination Bidentate carboxylate coordination; potential for N-coordination from piperazineBidentate carboxylate coordinationTridentate carboxylate coordination
Potential Functionality Basic nitrogen sites within the framework for potential post-synthetic modification or catalysisInert aromatic backboneCan create larger pore apertures
Common MOFs Not widely reported in well-known MOFsMOF-5, UiO-66[2]HKUST-1, MOF-177[3]

Experimental Protocols

General Protocol for Solvothermal Synthesis of a Metal-Organic Framework

This protocol outlines a general method for the synthesis of MOFs, which can be adapted for use with this compound.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • This compound (or alternative dicarboxylic acid linker)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Teflon-lined stainless steel autoclave or glass vial

  • Oven

Procedure:

  • Dissolve the metal salt in the chosen solvent in a glass vial or the Teflon liner of an autoclave.

  • Add the this compound linker to the solution.

  • Seal the vessel tightly.

  • Place the vessel in an oven and heat at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from several hours to a few days).

  • After the reaction is complete, allow the vessel to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or decantation.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum or at a slightly elevated temperature.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams have been generated.

Caption: Molecular structure of this compound.

MOF_Assembly Metal_Ion Metal Ion (e.g., Zn²⁺) Heat Heat Metal_Ion->Heat Linker This compound Linker->Heat Solvent Solvent (e.g., DMF) Solvent->Heat MOF Metal-Organic Framework Heat->MOF Self-Assembly

Caption: Conceptual workflow for the synthesis of a MOF.

Experimental_Workflow A 1. Dissolve Metal Salt and Linker in Solvent B 2. Seal Reaction Vessel A->B C 3. Heat in Oven B->C D 4. Cool to Room Temperature C->D E 5. Isolate Crystals D->E F 6. Wash Crystals E->F G 7. Dry Product F->G

Caption: Step-by-step experimental workflow for MOF synthesis.

References

Comparative Biological Activity of 1,4-Bis(2-carboxyethyl)piperazine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of 1,4-bis(2-carboxyethyl)piperazine analogues, targeting researchers, scientists, and professionals in drug development. The information presented is based on available experimental data for structurally related compounds, offering insights into their potential therapeutic applications.

Antitumor Activity

A study focused on 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivatives, which are analogues of this compound, has demonstrated their potential as antitumor agents. The cytotoxic activity of these compounds was evaluated against the human promyelocytic leukemia cell line, HL-60.

Data Presentation: Antitumor Activity of 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine Derivatives

The following table summarizes the in vitro antitumor activity of selected analogues at a concentration of 10 µmol/L against the HL-60 cell line.[1]

Compound IDSubstituent on Amino Group% Inhibition of HL-60 Cells
4c 4-methylphenyl44%
4d 4-chlorophenyl90%
4e 4-bromophenyl70%

These results indicate that the nature of the substituent on the amino-dithiocarboxy moiety significantly influences the antitumor activity of these piperazine derivatives.[1] Specifically, the presence of a halogen (chloro or bromo) on the phenyl ring enhances the cytotoxic effect against HL-60 cells compared to a methyl group.[1] The compound with the 4-chlorophenyl substituent (4d) exhibited the highest inhibitory activity.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of biological activities. The following are standard protocols for assessing the antitumor and antimicrobial properties of piperazine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., HL-60) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of the test compound is prepared (e.g., in DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The growth inhibition is observed after incubation.

Procedure:

  • Preparation of Test Compound: A stock solution of the piperazine analogue is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Controls: Positive (microorganism and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizations

Synthesis and Antitumor Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel piperazine derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_outcome Outcome start Starting Materials (e.g., 1,4-bis(3-bromopropionyl)piperazine) reaction Chemical Reaction (e.g., with aminodithiocarboxylate) start->reaction purification Purification and Characterization reaction->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity Test Compounds data_analysis Data Analysis (% Inhibition, IC50) cytotoxicity->data_analysis cell_lines Tumor Cell Lines (e.g., HL-60) cell_lines->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead Lead Compound Identification sar->lead

Caption: Workflow for Synthesis and Antitumor Evaluation.

Putative Mechanism of Action for Cytotoxic Piperazine Analogues

While the exact mechanism for the 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine derivatives is not fully elucidated, many cytotoxic agents induce apoptosis. The following diagram illustrates a simplified, hypothetical apoptotic pathway that could be investigated for these compounds.

G compound Piperazine Analogue cell Tumor Cell (e.g., HL-60) compound->cell stress Cellular Stress cell->stress Induces caspases Caspase Activation stress->caspases Leads to apoptosis Apoptosis (Cell Death) caspases->apoptosis Executes

Caption: Hypothetical Apoptotic Pathway.

References

A Comparative Guide to 1,4-Bis(2-carboxyethyl)piperazine Conjugates in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for targeted and effective drug delivery systems is a cornerstone of modern pharmaceutical research. Among the diverse strategies employed, the use of linker molecules to conjugate therapeutic agents to carrier systems plays a pivotal role. This guide provides a comparative analysis of drug conjugates based on 1,4-Bis(2-carboxyethyl)piperazine and its derivatives, juxtaposed with other prominent linker technologies. By presenting key performance data, detailed experimental protocols, and illustrating relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel drug delivery platforms.

Performance Comparison of Drug Linker Technologies

The choice of a linker in a drug conjugate profoundly influences its stability, drug release characteristics, and overall therapeutic efficacy. Here, we compare piperazine-dicarboxylic acid-based systems with other widely used linker technologies, such as polyethylene glycol (PEG) and enzyme-cleavable linkers.

Linker TechnologyDrug Loading Capacity (%)Drug Release ProfileIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Key AdvantagesKey Disadvantages
Piperazine-Dicarboxylic Acid Derivative (on Mesoporous Silica) ~36% (for Gemcitabine)[1]Sustained release, significantly decreased compared to free drug[1]Data not available for direct conjugateData not availableHigh drug loading potential due to strong interactions.[1]Limited in vivo data available.
Polyethylene Glycol (PEG) Linkers (in ADCs) Varies with conjugation chemistryStable in circulation, release depends on cleavage mechanismCan be lower than non-PEGylated counterparts in vitro.[2][3][4]Often enhanced due to improved pharmacokinetics.[2][3][4]Improved solubility, stability, and pharmacokinetics.[5]Can decrease in vitro potency; potential for immunogenicity.[2][3][4]
Enzyme-Cleavable Linkers (e.g., Val-Cit) VariesTriggered release in the tumor microenvironment (e.g., by Cathepsin B).[][7][8]Highly potent upon cleavage.Effective tumor regression.High specificity of drug release at the target site.[]Potential for premature cleavage in circulation.
pH-Sensitive Linkers (e.g., Hydrazone) VariesRapid release in acidic environments (endosomes/lysosomes).[9][10][11][12]Potent cytotoxicity in acidic intracellular compartments.Demonstrates efficacy in tumor models.Exploits the lower pH of the tumor microenvironment.[9][10]Potential instability in systemic circulation.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the evaluation of drug conjugate performance. Below are protocols for key in vitro and in vivo assays.

Determination of Drug Loading Capacity and Entrapment Efficiency

This protocol outlines the indirect method for quantifying the amount of drug loaded into a nanoparticle-based delivery system.

  • Preparation of Calibration Curve: A standard curve of the free drug is generated by measuring the absorbance of a series of known concentrations using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

  • Drug Encapsulation: The drug is encapsulated into the nanoparticles using a chosen method (e.g., nanoprecipitation).

  • Separation of Nanoparticles: The drug-loaded nanoparticles are separated from the aqueous solution containing unencapsulated drug by centrifugation (e.g., 20,000 rpm for 30 minutes).[13]

  • Quantification of Unencapsulated Drug: The concentration of the free drug in the supernatant is determined using the pre-established calibration curve.

  • Calculation:

    • Drug Loading Capacity (DLC %): ((Total amount of drug - Amount of free drug) / Weight of nanoparticles) x 100[14][15]

    • Entrapment Efficiency (EE %): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100[14]

In Vitro Drug Release Assay

This protocol describes a typical method for assessing the release of a drug from a nanoparticle formulation over time.

  • Preparation of Release Medium: A release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS) at pH 7.4) is prepared. For pH-dependent release studies, buffers with different pH values (e.g., pH 5.5 to simulate the endosomal environment) are also prepared.[11]

  • Sample Preparation: A known amount of the drug-loaded nanoparticles is dispersed in a specific volume of the release medium in a dialysis bag or tube.

  • Incubation: The dialysis bag is placed in a larger volume of the release medium and incubated at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected aliquots is measured using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a release profile.

MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the drug conjugate, free drug, and control formulations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.

In Vivo Tumor Growth Inhibition Study

Animal models are essential for evaluating the in vivo efficacy of anticancer drug conjugates.

  • Animal Model: An appropriate animal model, typically immunodeficient mice (e.g., nude or SCID mice), is used.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Once the tumors reach a certain volume, the mice are randomly assigned to different treatment groups: control (e.g., saline), free drug, and drug conjugate. The treatments are administered via a suitable route (e.g., intravenous injection).

  • Efficacy Evaluation: Tumor volume and body weight of the mice are monitored throughout the study. The study is terminated when the tumors in the control group reach a predetermined size.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.

Visualizing Molecular Interactions and Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

Gemcitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in Nucleoside Transporters dFdCMP dFdCMP Gemcitabine_in->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMP Kinase dFdCTP dFdCTP (Active Metabolite) dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_Replication DNA Replication dFdCTP->DNA_Replication Incorporation via DNA Polymerase dNTPs dNTP pool RNR->dNTPs Production dNTPs->DNA_Replication Substrate DNA_Polymerase DNA Polymerase DNA_Damage DNA Damage & Chain Termination DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of Gemcitabine.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Conjugate Synthesis (e.g., Drug + Linker + Carrier) Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Synthesis->Characterization Drug_Loading Drug Loading & Entrapment Efficiency Synthesis->Drug_Loading Release_Study In Vitro Drug Release Study Characterization->Release_Study Cytotoxicity_Assay In Vitro Cytotoxicity Assay (MTT) Release_Study->Cytotoxicity_Assay Animal_Model Establishment of Tumor Xenograft Model Cytotoxicity_Assay->Animal_Model PK_Study Pharmacokinetic Study Animal_Model->PK_Study Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study Toxicology Assessment Efficacy_Study->Toxicity_Study

Caption: General workflow for the evaluation of drug conjugates.

References

Spectroscopic comparison of 1,4-Bis(2-carboxyethyl)piperazine and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 1,4-Bis(2-carboxyethyl)piperazine and its synthetic precursors, piperazine and acrylic acid. This guide provides a comparative analysis of their nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

Synthesis Pathway

The synthesis of this compound typically proceeds through a Michael addition reaction, where the secondary amine groups of piperazine act as nucleophiles, attacking the β-carbon of an acrylic acid derivative. This reaction is often carried out in a suitable solvent and may be catalyzed by a base. For the purpose of this guide, we will consider the direct reaction with acrylic acid.

Synthesis piperazine Piperazine product This compound piperazine->product acrylic_acid Acrylic Acid (2 eq.) acrylic_acid->product

Caption: Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the precursors is based on experimental findings, while the data for the product is predicted based on the known spectroscopic behavior of its constituent functional groups.

¹H NMR Data
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
PiperazineCDCl₃~2.84sCH₂ (8H)
~1.66s (broad)NH (2H)
Acrylic AcidCDCl₃~12.0s (broad)COOH (1H)
~6.52dd=CH (1H)
~6.14dd=CH₂ (1H, trans)
~5.96dd=CH₂ (1H, cis)
This compound D₂O~11-13s (broad)COOH (2H)
~3.0-3.2t-N-CH₂-CH₂-COOH (4H)
~2.7-2.9t-N-CH₂-CH₂-COOH (4H)
~2.5-2.7mPiperazine ring CH₂ (8H)
¹³C NMR Data
CompoundSolventChemical Shift (δ) ppmAssignment
Piperazine-~47.9CH₂
Acrylic AcidCDCl₃~172C=O
~131=CH
~128=CH₂
This compound D₂O~175-180C=O
~55-60-N-CH₂-CH₂-COOH
~50-55Piperazine ring CH₂
~30-35-N-CH₂-CH₂-COOH
FT-IR Data
CompoundPhaseWavenumber (cm⁻¹)Assignment
PiperazineKBr pellet3200-3400N-H stretch
2800-3000C-H stretch
1440-1480CH₂ bend
1120-1190C-N stretch
Acrylic AcidLiquid film2500-3300 (broad)O-H stretch (H-bonded)
1680-1710C=O stretch (conjugated)
1620-1640C=C stretch
1210-1320C-O stretch
This compound KBr pellet2500-3300 (broad)O-H stretch (H-bonded)
2800-3000C-H stretch
1700-1725C=O stretch
1400-1450CH₂ bend
1150-1250C-N stretch
1210-1320C-O stretch
Mass Spectrometry Data
CompoundIonization ModeKey m/z valuesFragmentation Pattern
PiperazineEI86 (M⁺), 56, 42Cleavage of the piperazine ring.
Acrylic AcidEI72 (M⁺), 55, 45, 27Loss of -OH, C=O, and ethylene.
This compound ESI+231 ([M+H]⁺)Fragmentation is expected to involve cleavage of the carboxyethyl side chains and the piperazine ring. Common fragments would include the loss of one or both carboxyethyl groups.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of an appropriate internal standard, such as tetramethylsilane (TMS) for organic solvents, for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the internal standard. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Liquids (Acrylic Acid): Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

    • Solids (Piperazine, this compound): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the FT-IR spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water). The concentration should be low, typically in the range of 1-10 µg/mL.

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds like the precursors. The sample is introduced into the ion source where it is bombarded with high-energy electrons.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for the less volatile and more polar product, this compound. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve/Prepare Sample nmr NMR dissolve->nmr ftir FT-IR dissolve->ftir ms MS dissolve->ms process Process Raw Data nmr->process ftir->process ms->process analyze Analyze Spectra & Identify Structure process->analyze

Caption: General experimental workflow for spectroscopic analysis.

1,4-Bis(2-carboxyethyl)piperazine cytotoxicity and biocompatibility studies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Understanding the cytotoxicity and biocompatibility of piperazine derivatives is paramount for the development of safe and effective pharmaceuticals. This guide provides a comparative analysis of the cytotoxic profiles of various piperazine-containing compounds against both cancerous and non-cancerous cell lines, supported by experimental data. Due to the limited publicly available data on the specific compound 1,4-Bis(2-carboxyethyl)piperazine, this guide focuses on structurally related piperazine derivatives to provide a broader context for researchers.

In Vitro Cytotoxicity: A Comparative Overview

The cytotoxic potential of piperazine derivatives is a critical parameter in assessing their therapeutic index. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various piperazine derivatives against a range of human cancer and normal cell lines, offering insights into their potency and selectivity.

Compound IDDescriptionCancer Cell LineIC50 / GI50 (µM)Normal Cell LineIC50 (µM)Reference
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00CHO (Chinese hamster ovary)10.8[1]
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35CHO (Chinese hamster ovary)6.64[1]
Vindoline-piperazine conjugate 20 Vindoline-piperazine conjugate--CHO (Chinese hamster ovary)2.54[1]
Ciprofloxacin Derivative 2 7-((4-substituted)piperazin-1-yl) derivativeMultiple cancer cell lines10Healthy mice (in vivo)MTD > 80 mg/kg[2]
Ciprofloxacin Derivative 6h 7-((4-substituted)piperazin-1-yl) derivativeFour cancer cell lines10Healthy mice (in vivo)MTD > 80 mg/kg[2]
Arylpiperazine Derivative Phenyl ring at 4-position of piperazineLNCaP (Prostate)3.67--[3]

Note: IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. MTD (Maximum Tolerated Dose) refers to the highest dose of a drug or treatment that does not cause unacceptable toxicity.

Experimental Protocols for Cytotoxicity and Biocompatibility Assessment

Accurate and reproducible experimental design is fundamental to the evaluation of novel compounds. Below are detailed methodologies for key in vitro and in vivo assays commonly employed to assess the cytotoxicity and biocompatibility of piperazine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

In Vitro Biocompatibility: Hemolysis Assay (ASTM F756)

This assay evaluates the hemolytic potential of a material, which is its ability to damage red blood cells.

Protocol:

  • Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood and prepare a diluted RBC suspension in a buffered saline solution.

  • Test Article Incubation: Incubate the test compound at various concentrations with the RBC suspension. Include a negative control (RBC suspension with saline) and a positive control (RBC suspension with a known hemolytic agent).

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis: Calculate the percentage of hemolysis for each sample relative to the positive control.

In Vivo Biocompatibility and Toxicity Assessment

In vivo studies provide crucial information on the systemic effects and overall biocompatibility of a compound.

Acute Toxicity Study in Mice:

  • Animal Model: Use healthy mice of a specific strain, age, and weight.

  • Dose Administration: Administer the piperazine derivative to different groups of mice at various dose levels via a relevant route (e.g., oral, intravenous). Include a control group receiving the vehicle.

  • Observation: Monitor the animals for a specified period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Determination of LD50/MTD: Calculate the median lethal dose (LD50) or the maximum tolerated dose (MTD) based on the observed toxic effects.

  • Histopathological Analysis: At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any tissue damage.

Mechanistic Insights: Signaling Pathways in Piperazine-Induced Cytotoxicity

Several piperazine derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The underlying molecular mechanisms often involve the modulation of key signaling pathways that regulate cell survival and proliferation.

A novel piperazine derivative has been shown to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[4][5][6] The inhibition of these pathways disrupts pro-survival signals, leading to the activation of the apoptotic cascade.

Piperazine_Derivative Piperazine Derivative PI3K PI3K Piperazine_Derivative->PI3K Inhibits Src Src Family Kinases Piperazine_Derivative->Src Inhibits BCR_ABL BCR-ABL Piperazine_Derivative->BCR_ABL Inhibits RTK Receptor Tyrosine Kinases (RTK) RTK->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis PI3K->Apoptosis Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Src->Proliferation_Survival Src->Apoptosis BCR_ABL->Proliferation_Survival BCR_ABL->Apoptosis

Caption: Inhibition of Pro-Survival Signaling Pathways by a Piperazine Derivative.

Another mechanism involves the generation of reactive oxygen species (ROS) and the downregulation of cellular FLICE-inhibitory protein (c-FLIP), which sensitizes cancer cells to apoptosis.[7] The increase in intracellular ROS can lead to oxidative stress and damage to cellular components, ultimately triggering the mitochondrial apoptotic pathway.

Piperazine_Derivative Piperazine Derivative ROS Reactive Oxygen Species (ROS) Piperazine_Derivative->ROS Induces cFLIP c-FLIP Piperazine_Derivative->cFLIP Downregulates Mitochondria Mitochondria ROS->Mitochondria Caspase_Activation Caspase Activation cFLIP->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Induction of Apoptosis via ROS Generation and c-FLIP Downregulation.

This guide provides a foundational understanding of the cytotoxicity and biocompatibility of piperazine derivatives. Researchers are encouraged to perform comprehensive in vitro and in vivo studies to thoroughly characterize the safety and efficacy of their specific compounds of interest.

References

A Head-to-Head Comparison of Synthesis Methods for 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 1,4-Bis(2-carboxyethyl)piperazine, also known as 1,4-piperazinedipropionic acid, is a valuable building block in the development of various pharmaceuticals and functional materials. This guide provides a head-to-head comparison of the primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for a given application.

At a Glance: Comparison of Synthesis Methods

Two principal synthetic strategies dominate the preparation of this compound: the double Michael addition of an acrylate to piperazine and the N,N'-dialkylation of piperazine with a 3-halopropionic acid derivative. The choice between these methods often depends on factors such as desired yield, purity requirements, cost of starting materials, and reaction conditions.

Parameter Method 1: Double Michael Addition Method 2: N,N'-Dialkylation
Starting Materials Piperazine, Acrylic Acid or Acrylate EstersPiperazine, 3-Halopropionic Acid or Esters
Reaction Type Conjugate AdditionNucleophilic Substitution
Typical Yield Moderate to HighVariable, depends on conditions
Key Reaction Conditions Often requires a protic solvent (e.g., water, ethanol), reaction temperature can vary from room temperature to reflux.Requires a base to neutralize the hydrohalic acid formed; may necessitate elevated temperatures.
Primary Byproducts Mono-adduct, unreacted piperazineMono-alkylated piperazine, over-alkylation products (quaternary salts)
Purification Crystallization, ion-exchange chromatographyExtraction, crystallization, chromatography

Method 1: Double Michael Addition

The double Michael addition is a convergent and atom-economical approach for the synthesis of this compound. This method involves the conjugate addition of the secondary amine functionalities of piperazine to the electron-deficient double bond of an acrylic acid derivative. The reaction can be performed directly with acrylic acid or with an acrylate ester, such as ethyl acrylate, followed by hydrolysis of the resulting diester.

Experimental Protocol: Synthesis via Ethyl Acrylate and Hydrolysis

Step 1: Synthesis of Diethyl 1,4-piperazinedipropionate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in a suitable solvent such as ethanol.

  • To this solution, add ethyl acrylate (2.2 equivalents) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude diethyl 1,4-piperazinedipropionate.

Step 2: Hydrolysis to this compound

  • Dissolve the crude diester in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide (e.g., 2.5 equivalents), to the solution.

  • Heat the mixture to reflux for 4-8 hours to facilitate the hydrolysis of the ester groups.

  • After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. This will precipitate the desired dicarboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Michael_Addition_Workflow cluster_step1 Step 1: Diester Formation cluster_step2 Step 2: Hydrolysis Piperazine Piperazine Reaction1 Reaction in Ethanol (Reflux) Piperazine->Reaction1 EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction1 Diester Diethyl 1,4-piperazinedipropionate Reaction1->Diester Reaction2 Hydrolysis (Reflux) Diester->Reaction2 Base NaOH Base->Reaction2 Acid HCl Product This compound Acid->Product Reaction2->Product Acidification

Figure 1. Workflow for the synthesis of this compound via Michael Addition.

Method 2: N,N'-Dialkylation

This classical approach involves the nucleophilic substitution of a halide from a 3-halopropionic acid or its ester by the nitrogen atoms of piperazine. The reaction typically requires a base to neutralize the hydrohalic acid generated during the reaction and may require elevated temperatures to proceed at a reasonable rate. The use of an ester of the 3-halopropionic acid followed by hydrolysis is a common variation.

Experimental Protocol: Synthesis via 3-Chloropropionic Acid
  • To a solution of piperazine (1 equivalent) in a suitable solvent (e.g., water or a polar aprotic solvent like DMF), add a base such as sodium carbonate or triethylamine (at least 2 equivalents).

  • Add 3-chloropropionic acid (2.2 equivalents) portion-wise to the stirred mixture.

  • Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

  • Acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of 2-3 to precipitate the product.

  • Isolate the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

N_Alkylation_Workflow cluster_reaction N,N'-Dialkylation Reaction cluster_workup Workup and Isolation Piperazine Piperazine Reaction Reaction in Solvent (Heated) Piperazine->Reaction ChloropropionicAcid 3-Chloropropionic Acid ChloropropionicAcid->Reaction Base Base (e.g., Na2CO3) Base->Reaction Filtration Filtration Reaction->Filtration Acidification Acidification (HCl) Filtration->Acidification Isolation Isolation (Filtration & Drying) Acidification->Isolation Product This compound Isolation->Product

Review of Patents and Scientific Literature on Piperazine Carboxylic Acid Derivatives and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive patent review specifically for 1,4-Bis(2-carboxyethyl)piperazine (also known as 1,4-piperazinedipropionic acid) reveals a scarcity of patents detailing its specific applications with extensive experimental data, the broader patent landscape for piperazine derivatives provides significant insights into its potential uses. The piperazine scaffold is a prevalent structural motif in medicinal chemistry and materials science, valued for its versatile chemical properties. This guide synthesizes information from the broader patent and scientific literature on related piperazine compounds to project the potential applications, experimental evaluation, and mechanisms of action for this compound.

The core structure of this compound, featuring a central piperazine ring with two carboxylic acid arms, suggests its primary utility as a chelating agent and as a building block for more complex molecules in pharmaceuticals and polymer chemistry.

Potential Applications and Comparison with Alternatives

Based on the functionalities of the molecule, its primary hypothesized application is in metal ion chelation. The two tertiary amine groups of the piperazine ring and the two carboxylate groups can coordinate with metal ions, making it a potential chelator for various applications, including:

  • Drug Delivery Systems: As described in scientific literature, piperazine and its carboxylic acid derivatives can be functionalized onto nanocarriers, such as mesoporous silica, to enhance the loading and control the release of therapeutic agents like the anticancer drug gemcitabine. The carboxylic acid groups can form strong interactions with drug molecules, increasing the payload capacity.[1]

  • Diagnostic Imaging and Radiotherapy: Bifunctional chelating agents are crucial for attaching radiometals to biological targeting molecules (e.g., antibodies) for cancer imaging and therapy.[2] While specific patents for this compound in this context are not prominent, its structure is analogous to other polyamino polycarboxylic acid chelators used for complexing radiometals like Gallium-68.

  • Industrial and Environmental Applications: Synthetic chelating agents are widely used to sequester metal ions in various industrial processes and for environmental remediation.[3] The biodegradability and effectiveness of such agents are key performance indicators.

A comparative overview of potential performance characteristics, extrapolated from data on similar chelating agents, is presented in Table 1.

FeatureThis compound (Hypothesized)EDTA (Alternative)DTPA (Alternative)
Metal Ion Affinity Moderate to High (dependent on metal ion)Very HighVery High
Coordination Sites Up to 4 (2 Nitrogen, 2 Oxygen)6 (2 Nitrogen, 4 Oxygen)8 (3 Nitrogen, 5 Oxygen)
Biodegradability Potentially higher than EDTALowLow
Primary Applications Drug delivery, diagnostics, industrial chelationIndustrial, analytical, food, medicalMedical (MRI contrast agents), industrial

Table 1: Hypothesized Performance Comparison of Chelating Agents

Experimental Protocols

Detailed experimental protocols for this compound are not available in the patent literature. However, based on standard methodologies for characterizing similar compounds, the following experimental workflows would be appropriate.

Synthesis of this compound

A common synthetic route for N-alkylated piperazines is the reaction of piperazine with an appropriate alkyl halide or through reductive amination. The synthesis of this compound would likely follow a similar pathway.

Hypothetical Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_purification Work-up and Purification cluster_product Final Product Piperazine Piperazine Reaction_Vessel Reaction in a suitable solvent (e.g., acetonitrile) with a base (e.g., K2CO3) under reflux. Piperazine->Reaction_Vessel Alkylating_Agent 3-Bromopropionic acid or Acrylic acid Alkylating_Agent->Reaction_Vessel Washing Washing with brine Reaction_Vessel->Washing Drying Drying over anhydrous Na2SO4 Washing->Drying Evaporation Solvent evaporation Drying->Evaporation Chromatography Column chromatography Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Hypothetical workflow for the synthesis of this compound.

Characterization of Metal Chelation Performance

To evaluate the efficacy of this compound as a chelating agent, a series of experiments would be conducted to determine its binding affinity and stability with various metal ions.

Chelation Performance Evaluation Workflow

cluster_synthesis Compound Preparation cluster_complexation Complexation Studies cluster_analysis Analysis of Chelate Complex cluster_comparison Comparative Analysis Compound Synthesized This compound Complexation Reaction with various metal salts (e.g., Cu(II), Zn(II), Ga(III)) in aqueous solution at controlled pH. Compound->Complexation Spectroscopy UV-Vis Spectroscopy (Job's plot for stoichiometry) Complexation->Spectroscopy Potentiometry Potentiometric Titration (Stability constants) Complexation->Potentiometry NMR NMR Spectroscopy (Structural characterization) Complexation->NMR Comparison Compare stability constants and coordination properties with known chelators (e.g., EDTA, DTPA). Spectroscopy->Comparison Potentiometry->Comparison NMR->Comparison

Caption: Experimental workflow for evaluating metal chelation performance.

Signaling Pathways and Logical Relationships

In a biological context, a primary role of a chelating agent like this compound could be to mitigate the toxic effects of heavy metal ions. Excess metal ions can induce oxidative stress by catalyzing the formation of reactive oxygen species (ROS), which in turn can lead to cellular damage and apoptosis. A chelating agent can sequester these metal ions, preventing them from participating in redox reactions and thereby protecting the cell.

Conceptual Pathway of Metal Ion Chelation and Cellular Protection

cluster_stressor Cellular Stressor cluster_mechanism Mechanism of Toxicity cluster_intervention Therapeutic Intervention cluster_outcome Outcome Metal_Ions Excess Metal Ions (e.g., Cu²⁺, Fe²⁺) ROS Reactive Oxygen Species (ROS) Formation Metal_Ions->ROS catalyzes Chelate_Complex Stable Metal-Chelate Complex Metal_Ions->Chelate_Complex Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Chelator This compound Chelator->Chelate_Complex sequesters Reduced_Toxicity Reduced Oxidative Stress Chelator->Reduced_Toxicity prevents ROS formation via chelation Chelate_Complex->Reduced_Toxicity leads to Cell_Survival Enhanced Cell Survival Reduced_Toxicity->Cell_Survival

Caption: Conceptual diagram of how a chelating agent can mitigate metal-induced cytotoxicity.

References

Safety Operating Guide

Prudent Disposal of 1,4-Bis(2-carboxyethyl)piperazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Proper disposal of 1,4-Bis(2-carboxyethyl)piperazine, a piperazine derivative, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical. Adherence to these protocols is vital to minimize risks and ensure compliance with regulatory standards.

I. Understanding the Compound and Associated Hazards

II. Personal Protective Equipment (PPE) and Spill Management

Before handling this compound, appropriate Personal Protective Equipment (PPE) must be worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

In the event of a spill, the area should be evacuated of all non-essential personnel. The spilled material should be carefully collected using an inert absorbent material, placed in a sealed container, and disposed of as chemical waste. The spill area should then be decontaminated.

III. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a chemical waste and manage it through a licensed and approved waste disposal facility.

  • Waste Identification and Segregation:

    • Unused or waste this compound should be collected in a dedicated, clearly labeled, and sealed container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • The disposal must be carried out by a licensed and qualified hazardous waste management company.

  • Regulatory Compliance:

    • Chemical waste generators are responsible for adhering to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

IV. Quantitative Data Summary

As no specific quantitative exposure limits or disposal-related thresholds were found for this compound, the following table provides general guidelines for chemical waste handling.

ParameterGuideline
Waste Classification Must be determined by chemical waste generators in accordance with local, regional, and national regulations.
Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing are common methods for similar compounds.[1]
Container Requirements Use suitable, closed, and properly labeled containers for disposal.[1]
Environmental Release Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Workflow for the Proper Disposal of this compound A Identify Waste This compound B Wear Appropriate PPE A->B C Segregate and Collect in a Labeled, Sealed Container B->C D Store in Designated Waste Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Pickup by a Licensed Waste Disposal Vendor E->F G Ensure Compliance with all Applicable Regulations F->G H Complete Disposal Documentation G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 1,4-Bis(2-carboxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a conservative approach to personal protection is essential. The following PPE is recommended at a minimum to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a full-face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.
Respiratory Protection A NIOSH-approved respirator is advised, especially when handling the powder form or if there is a potential for aerosol generation.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle 1,4-Bis(2-carboxyethyl)piperazine in a well-ventilated area.

  • A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

3. Handling and Preparation:

  • Before handling, ensure all recommended PPE is correctly worn.

  • Avoid generating dust when working with the solid form.

  • If making solutions, add the solid to the solvent slowly to avoid splashing.

  • Wash hands thoroughly after handling, even if gloves were worn.

4. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, and for any spill involving liquid, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ventilate the area and clean the spill site once the material has been removed.

Disposal Plan

  • All waste containing this compound should be considered hazardous waste.

  • Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal cluster_spill Spill Response (If Necessary) Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Wear Appropriate PPE Store->DonPPE Handle Handle in Fume Hood DonPPE->Handle Experiment Perform Experiment Handle->Experiment CollectWaste Collect Waste in Sealed Container Experiment->CollectWaste Dispose Dispose as Hazardous Waste CollectWaste->Dispose Evacuate Evacuate Area Contain Contain Spill Evacuate->Contain Cleanup Clean Spill Area Contain->Cleanup

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.